molecular formula C5H7ClN2 B13521397 2-ethenyl-1H-imidazole hydrochloride

2-ethenyl-1H-imidazole hydrochloride

Cat. No.: B13521397
M. Wt: 130.57 g/mol
InChI Key: GUEBVLHWOCAUCO-UHFFFAOYSA-N
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Description

2-ethenyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethenyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethenyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-ethenyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C5H6N2.ClH/c1-2-5-6-3-4-7-5;/h2-4H,1H2,(H,6,7);1H

InChI Key

GUEBVLHWOCAUCO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CN1.Cl

Origin of Product

United States

Foundational & Exploratory

NMR and FTIR spectra of 2-vinylimidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Vinylimidazole Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of heterocyclic compounds is paramount. 2-Vinylimidazole, a versatile monomer and ligand, and its hydrochloride salt, are crucial building blocks in the synthesis of functional polymers, ionic liquids, and active pharmaceutical ingredients.[] The addition of a hydrochloride moiety significantly alters the electronic properties and reactivity of the imidazole ring, making a thorough structural elucidation essential. This guide provides an in-depth analysis of 2-vinylimidazole hydrochloride using two cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This document moves beyond a mere presentation of data, offering a causal explanation for the observed spectral features. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights into experimental design, data interpretation, and structural validation.

Part 1: Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is to understand the molecule's structure. 2-Vinylimidazole hydrochloride possesses a five-membered imidazole ring protonated at one of the nitrogen atoms, with a vinyl group attached at the C2 position. This protonation is a key feature that profoundly influences the resulting NMR and FTIR spectra.

Caption: Structure of 2-Vinylimidazole Hydrochloride with Atom Numbering.

Part 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the electronic environment of each nucleus in a molecule. For 2-vinylimidazole hydrochloride, the protonation of the imidazole ring leads to significant downfield shifts for adjacent protons and carbons compared to its free-base form, a direct consequence of the increased positive charge and electron withdrawal.

Expertise in Action: Why DMSO-d₆ or D₂O?

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can dissolve the hydrochloride salt and, importantly, allows for the observation of the exchangeable N-H protons. Deuterium oxide (D₂O) is also an excellent solvent, but the acidic N-H protons will rapidly exchange with deuterium, causing their signals to disappear from the spectrum. This can be used diagnostically to confirm their assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum exhibits distinct signals for the imidazole ring and the vinyl group protons. The vinyl protons (Hα, Hβ-cis, Hβ-trans) form a complex splitting pattern known as an AMX or ABX system, where each proton is split by the other two.[2]

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H > 12.0Broad singlet (br s)-
H4 / H5 7.5 - 7.8Doublet (d)J ≈ 2-3 Hz
6.8 - 7.2Doublet of Doublets (dd)³Jα,β-trans ≈ 17 Hz, ³Jα,β-cis ≈ 10 Hz
Hβ-trans 6.0 - 6.4Doublet of Doublets (dd)³Jα,β-trans ≈ 17 Hz, ²Jβ-trans,β-cis ≈ 1.5 Hz
Hβ-cis 5.6 - 5.9Doublet of Doublets (dd)³Jα,β-cis ≈ 10 Hz, ²Jβ-trans,β-cis ≈ 1.5 Hz

Causality Behind the Spectrum:

  • N-H Protons: The significant downfield shift (>12 ppm) is a hallmark of the protonated imidazole ring, where the protons are highly deshielded. Their broadness results from chemical exchange and quadrupolar coupling with the nitrogen atom.

  • Imidazole Protons (H4, H5): These protons appear as distinct doublets due to coupling with each other. Their downfield position relative to neutral imidazole reflects the electron-withdrawing effect of the protonated ring system.

  • Vinyl Protons: The splitting pattern is a textbook example of complex coupling.[2]

    • The large coupling constant (~17 Hz) corresponds to the trans relationship between Hα and Hβ-trans.[3]

    • The medium coupling constant (~10 Hz) is indicative of the cis relationship between Hα and Hβ-cis.[3]

    • The very small coupling constant (~1.5 Hz) arises from the geminal coupling between the two Hβ protons on the same carbon.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. As with the proton spectrum, the chemical shifts are influenced by the protonation of the ring.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C2 (Imidazole) 138 - 142
Cα (Vinyl) 128 - 132
C4 / C5 (Imidazole) 118 - 122
Cβ (Vinyl) 115 - 119

Trustworthiness Through Correlation: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are self-validating experiments. An HSQC spectrum would show direct correlation between H4 and C4, H5 and C5, Hα and Cα, and the Hβ protons with Cβ, confirming the assignments made in the 1D spectra.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For 2-vinylimidazole hydrochloride, the spectrum is dominated by vibrations from the protonated imidazole ring and the vinyl group.

G cluster_0 Key Functional Groups cluster_1 Characteristic Wavenumber (cm⁻¹) N+-H Stretch N+-H Stretch ~3100-2500 (Broad) ~3100-2500 (Broad) N+-H Stretch->~3100-2500 (Broad) Aromatic C-H Stretch Aromatic C-H Stretch ~3150-3100 ~3150-3100 Aromatic C-H Stretch->~3150-3100 Vinyl C=C Stretch Vinyl C=C Stretch ~1640 ~1640 Vinyl C=C Stretch->~1640 Ring C=N/C=C Stretch Ring C=N/C=C Stretch ~1600-1450 ~1600-1450 Ring C=N/C=C Stretch->~1600-1450 workflow cluster_NMR NMR Protocol cluster_FTIR FTIR Protocol SamplePrep_NMR 1. Dissolve ~10 mg in 0.7 mL DMSO-d₆ Acquisition_NMR 2. Acquire ¹H, ¹³C, and 2D spectra SamplePrep_NMR->Acquisition_NMR Processing_NMR 3. Process data (FT, phasing, baseline) Acquisition_NMR->Processing_NMR Analysis Correlate Data & Confirm Structure Processing_NMR->Analysis SamplePrep_FTIR 1. Prepare KBr pellet or use ATR crystal Acquisition_FTIR 2. Acquire background and sample scans SamplePrep_FTIR->Acquisition_FTIR Processing_FTIR 3. Baseline correct and label peaks Acquisition_FTIR->Processing_FTIR Processing_FTIR->Analysis

Caption: Standard workflow for NMR and FTIR analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-vinylimidazole hydrochloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D Spectra (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm the molecular structure.

Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to traditional KBr pellets and is highly recommended.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 2-vinylimidazole hydrochloride powder directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Apply an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).

    • Perform a baseline correction and use peak-picking tools to identify the wavenumbers of the absorption maxima.

Conclusion

The synergistic use of NMR and FTIR spectroscopy provides a comprehensive and unambiguous characterization of 2-vinylimidazole hydrochloride. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and confirm the site of protonation through characteristic chemical shifts and coupling constants. FTIR spectroscopy validates the presence of key functional groups, particularly the protonated amine and the vinyl moiety, through their distinct vibrational absorptions. By following the detailed protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers can confidently verify the structure, purity, and integrity of this important chemical compound.

References

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thermal stability and decomposition of poly(2-vinylimidazole)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Poly(2-vinylimidazole)

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(2-vinylimidazole) (P2VI) is a functional polymer with a unique combination of properties stemming from the pendant imidazole group. Its utility in diverse applications, from biomedical devices to catalysis, is often dictated by its performance under thermal stress. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of P2VI. We will explore the intrinsic chemical factors governing its stability, delineate the primary degradation mechanisms, and provide detailed protocols for its empirical characterization using standard thermal analysis techniques. This document is intended for researchers, materials scientists, and drug development professionals who require a deep, mechanistic understanding of P2VI's thermal behavior.

Introduction to Poly(2-vinylimidazole) and its Thermal Properties

Poly(2-vinylimidazole) is a vinyl polymer featuring an imidazole ring attached at the second position to the polymer backbone. This structure is isomeric with the more extensively studied poly(N-vinylimidazole) (PVIm or P1VI), where the vinyl group is attached to a nitrogen atom of the imidazole ring. The position of this attachment profoundly influences the polymer's chemical and physical properties, including its thermal characteristics.

The imidazole moiety is a critical functional group found in various biological molecules and synthetic materials, prized for its role in proton transport, metal chelation, and catalysis.[1] Polymers containing imidazole rings, such as P2VI, generally exhibit high thermal and chemical stability, making them suitable for applications that require processing or use at elevated temperatures.[2][3][4] The rigidity of the aromatic imidazole ring and the potential for intermolecular and intramolecular hydrogen bonding contribute significantly to this stability.[5] Understanding the limits of this stability and the products formed upon decomposition is crucial for predicting material lifetime, ensuring safety, and designing next-generation polymers.

Thermal Stability Profile of Imidazole-Based Polymers

The thermal stability of polymers is typically evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key metrics include the onset temperature of decomposition (Tonset), the temperature at which a certain percentage of weight loss occurs (e.g., T10%), and the temperature of maximum decomposition rate (Tmax).

While specific data for P2VI is sparse in the literature, extensive studies on the closely related PVIm and other imidazole-containing polymers provide a strong basis for understanding its behavior. Imidazole-based polyamides and polyimides, for instance, exhibit 10% weight loss temperatures ranging from 383°C to 512°C, underscoring the inherent stability of the imidazole heterocycle.[2] For PVIm, the primary decomposition occurs in the range of 250–450°C.[3] It is reasonable to infer that P2VI exhibits a comparable, if not slightly different, stability profile, with significant degradation commencing well above 200°C.

Table 1: Representative Thermal Properties of Imidazole-Containing Polymers
Polymer SystemTg (°C)Tonset (°C)T10% (°C)Key Structural Features
Poly(N-vinylimidazole) (PVIm)~170-185~400N/AN-substituted imidazole
Imidazole-based Polyamides220-286N/A383-435Aromatic backbone, amide links
Imidazole-based Polyimides251-307N/A407-512Aromatic backbone, imide links
Imidazolium-based Ionenes30-131170-385N/AIonic groups in polymer backbone

Note: Data compiled from multiple sources.[1][2][6] Tg (Glass Transition Temperature) and decomposition temperatures vary based on molecular weight, synthesis method, and analytical conditions.

Several factors influence the thermal stability:

  • Backbone Rigidity: Polymers with rigid aromatic backbones, like polyimides, generally have higher thermal decomposition temperatures than those with more flexible aliphatic chains.[5]

  • Intermolecular Forces: The N-H proton on the P2VI imidazole ring allows for strong hydrogen bonding, which can enhance thermal stability by increasing the energy required to separate polymer chains.[5]

  • Tacticity: Conformational energy calculations suggest that syndiotactic P2VI can form systematic intramolecular hydrogen bonds between adjacent side groups, a feature not possible for the isotactic form.[7] This enhanced interaction in the syndiotactic polymer could lead to greater thermal stability.

The Mechanism of Thermal Decomposition

The thermal degradation of vinyl polymers with heteroatomic side groups can proceed through several pathways. Based on extensive studies of PVIm, the decomposition of P2VI is likely governed by a combination of side-group elimination and main-chain scission initiated by free radicals.[1]

Primary Decomposition Pathways:

  • Side-Group Elimination: This process involves the homolytic scission of the carbon-nitrogen bond connecting the imidazole ring to the polymer backbone. This reaction leads to the formation of 1H-imidazole as a primary volatile product and results in an unsaturated polymer backbone. For PVIm, this process begins at approximately 400°C.[1]

  • Depolymerization via Main-Chain Scission: At slightly higher temperatures (around 430°C for PVIm), free radical-initiated scission of the polymer backbone occurs.[1] This leads to "unzipping" of the polymer chain, releasing the monomer, 2-vinylimidazole, as a major product.

Unlike polymers such as poly(vinyl chloride), where side-group elimination proceeds via a "zip-elimination" to form long conjugated polyene structures, the formation of imidazole appears to be dominated by the direct homolytic C-N bond cleavage.[1] The major volatile products expected from the thermal decomposition of P2VI are therefore 1H-imidazole and 2-vinylimidazole, with minor products including benzene and various alkyl aromatics formed from secondary reactions at higher temperatures.[1]

Diagram 1: Proposed Thermal Decomposition Pathways for Poly(2-vinylimidazole)

Decomposition_Mechanism cluster_main P2VI Structure cluster_process Decomposition Processes cluster_products Primary Decomposition Products P2VI Poly(2-vinylimidazole) (...-CH2-CH(Im)-...)_n Heat Thermal Energy (> 400 °C) SGE Side-Group Elimination (C-N Bond Scission) Heat->SGE ~400 °C MCS Main-Chain Scission (Depolymerization) Heat->MCS >430 °C Imidazole 1H-Imidazole SGE->Imidazole Backbone Unsaturated Polymer Backbone SGE->Backbone Monomer 2-Vinylimidazole (Monomer) MCS->Monomer Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output & Interpretation Start P2VI Sample Dry Dry in Vacuum Oven (80 °C, Overnight) Start->Dry Weigh Weigh Sample (5-10 mg) Dry->Weigh TGA TGA Analysis (N2 atm, 10 °C/min) Weigh->TGA DSC DSC Analysis (Heat-Cool-Heat) Weigh->DSC TGA_Data Weight Loss vs. Temp Curve DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve DSC->DSC_Data Stability Determine Thermal Stability (Tonset, T10%, Tmax) TGA_Data->Stability Tg Determine Glass Transition (Tg) DSC_Data->Tg

Caption: Standard workflow for characterizing the thermal properties of P2VI.

Conclusion

Poly(2-vinylimidazole) is a thermally robust polymer, with significant decomposition occurring at temperatures above 350-400°C. Its stability is derived from the inherent aromaticity of the imidazole ring and its capacity for strong intermolecular hydrogen bonding. Thermal degradation proceeds through a dual mechanism of side-group elimination, yielding 1H-imidazole, and free-radical depolymerization, which releases the 2-vinylimidazole monomer. A thorough characterization using standard TGA and DSC protocols is essential for defining the operational limits of P2VI in high-temperature applications and for ensuring predictable material performance. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently investigate and apply this versatile polymer.

References

  • Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9031-9042. [Link]

  • Mallakpour, S., & Khani, M. (2018). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Overberger, C. G., & Salamone, J. C. (1968). Conformational energy calculations on poly(2-vinylimidazole) (PVI) and poly (2-vinylbenzimidazole) (FBI). Request PDF. [Link]

  • Hsiao, S. H., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. [Link]

  • Kammakakam, I., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 13(19), 3389. [Link]

  • Al-Kadhum, A. A. H., et al. (1992). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Journal of Thermal Analysis, 38(10), 2359-2364. [Link]

  • Al-Enizi, A. M., et al. (2023). Design of a Novel Polyvinyl Imidazole-Based Adsorbent for Efficient Textile Dye Removal. Polymers, 15(22), 4434. [Link]

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  • Rostamizadeh, S., et al. (2018). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. RSC Advances, 8(3), 1335-1341. [Link]

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  • Fodor, C., et al. (2015). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. RSC Advances, 5(23), 17413-17423. [Link]

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Technical Guide: Molecular Structure and Conformation of 2-Ethenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular architecture, conformational dynamics, and experimental handling of 2-ethenyl-1H-imidazole (2-vinylimidazole).

Executive Summary & Critical Distinction

2-Ethenyl-1H-imidazole (2-VIm) is a C-vinylated imidazole monomer, distinct from the industrially ubiquitous 1-vinylimidazole (N-VIm) . While N-VIm (liquid) is widely used for basic hydrogels, 2-VIm (crystalline solid) offers a unique free N-H moiety post-polymerization. This structural feature preserves the amphoteric nature of the imidazole ring, enabling pH-responsive tautomerism and secondary functionalization—critical attributes for catalytic active sites and advanced drug delivery scaffolds.

Feature2-Vinylimidazole (C-Vinyl) 1-Vinylimidazole (N-Vinyl)
CAS Registry 43129-93-71072-63-5
State (RT) Crystalline SolidLiquid
Tautomerism Active (1H

3H)
Blocked (N-substituted)
pKa (Conj.[1] Acid) ~7.5 (Est. based on 2-alkyl)6.0 (Polymer)
Key Utility Metal chelation, pH-switchable H-bondingQuaternization, basic hydrogels

Electronic Architecture & Tautomeric Equilibrium

Tautomeric Dynamics

Unlike its N-vinyl counterpart, 2-VIm retains a labile proton on the ring nitrogen. In solution, it exists in a rapid equilibrium between the 1H- and 3H- tautomers. Due to the symmetry of the imidazole ring relative to the C2 position, these tautomers are degenerate unless the vinyl group adopts a conformation that breaks the symmetry.

  • Mechanism: Intermolecular proton transfer mediated by solvent or self-association.

  • Timescale: Fast on the NMR timescale at room temperature (broadened NH signal), but slow in the solid state or at low temperatures.

Conformational Landscape (s-cis vs. s-trans)

The rotation around the C2–C


 bond (connecting the ring to the vinyl group) defines the reactivity. The conjugation between the imidazole 

-system and the vinyl group enforces planarity.
  • s-trans (anti): The vinyl double bond is anti-periplanar to the N1-H bond. This is generally the thermodynamically preferred conformer because it minimizes steric repulsion between the vinyl terminal protons and the N1-H.

  • s-cis (syn): The vinyl group is syn-periplanar to the N1-H. This conformer suffers from steric clash but may be stabilized by specific solvent interactions or metal coordination.

Diagram 1: Conformational & Tautomeric Energy Landscape

The following diagram illustrates the relationship between the tautomers and rotational conformers.

G cluster_0 Tautomer A (1H) cluster_1 Tautomer B (3H) Trans_1H s-trans (1H) (Global Minimum) TS_Rot Transition State (Orthogonal Rotation) Trans_1H->TS_Rot Rotation ~4-6 kcal/mol TS_Taut Transition State (Proton Transfer) Trans_1H->TS_Taut Proton Shift (Low Barrier) Cis_1H s-cis (1H) (Sterically Hindered) Trans_3H s-trans (3H) (Degenerate to 1H-trans via rapid rotation) Cis_1H->Trans_3H Symmetry Equivalence TS_Rot->Cis_1H TS_Taut->Trans_3H

Caption: Energy landscape showing the preference for the s-trans conformer and the connectivity between tautomeric states.

Synthesis & Purification Protocol

Since 2-VIm is often synthesized via the dehydration of 2-(2-hydroxyethyl)imidazole, crude samples frequently contain starting material or polymerization inhibitors. For precise structural studies or polymerization kinetics, the following purification workflow is mandatory.

Synthesis Route (Summary)
  • Condensation: Reaction of imidazole with formaldehyde to form 2-(hydroxymethyl)imidazole (unstable)

    
     homologation to 2-(2-hydroxyethyl)imidazole.
    
  • Dehydration: Acid-catalyzed dehydration at elevated temperatures to yield 2-vinylimidazole.

Purification Workflow (Laboratory Scale)

Reagents: Crude 2-VIm, Methanol (MeOH), Ethyl Acetate (EtOAc), Activated Charcoal.

  • Dissolution: Dissolve crude 2-VIm in minimal hot MeOH (approx. 50°C).

  • Filtration: Add activated charcoal (1 wt%) to remove oligomers/inhibitors. Stir for 15 min. Filter hot through Celite.

  • Crystallization: Add EtOAc dropwise to the filtrate until turbidity persists. Cool slowly to 4°C, then to -20°C overnight.

  • Isolation: Filter the white crystalline needles. Wash with cold EtOAc/Hexane (1:1).

  • Drying: Vacuum dry at RT for 4 hours. Store under Argon at -20°C (susceptible to spontaneous polymerization).

Diagram 2: Purification Logic Flow

Workflow Raw Crude 2-Vinylimidazole (Solid/Semi-solid) Solv Dissolve in Hot MeOH (50°C) Raw->Solv Char Activated Charcoal Treatment (Remove Inhibitors) Solv->Char Filt Hot Filtration (Celite) Char->Filt Cryst Recrystallization (MeOH/EtOAc) Filt->Cryst Pure Pure 2-VIm Monomer (White Needles) Cryst->Pure

Caption: Step-by-step purification workflow to isolate monomeric 2-vinylimidazole from crude reaction mixtures.

Spectroscopic Characterization

The NMR spectrum of 2-VIm is distinct from 1-VIm. The vinyl protons in 2-VIm appear as an ABC system, and the ring protons (H4/H5) appear as a singlet (if tautomerism is fast) or two multiplets (if slow/frozen).

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d


 (Preferred to slow down proton exchange).[2]
NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

H
12.0 - 12.5Broad SingletNH (1)Indicates H-bonding/Exchange

H
6.9 - 7.1Singlet (Broad)CH (4,5)Equivalence due to tautomerism

H
6.55dd (J=17, 11 Hz)Vinyl H


-proton (adj. to ring)

H
5.85dd (J=17, 2 Hz)Vinyl H

Trans to H


H
5.30dd (J=11, 2 Hz)Vinyl H

Cis to H


C
~145.0-C2Quaternary ipso-carbon

Note: In 1-vinylimidazole, the vinyl H


 is shifted significantly downfield (~7.0-7.5 ppm) due to direct attachment to Nitrogen.
Infrared (IR) Fingerprint
  • 3100–2800 cm

    
    :  Broad N-H stretching (Absent in 1-VIm).
    
  • 1630 cm

    
    :  C=C vinyl stretch (Conjugated).
    
  • 950–900 cm

    
    :  C-H out-of-plane bending (Vinyl).
    

Applications in Drug Development & Materials[3]

Molecularly Imprinted Polymers (MIPs)

2-VIm is superior to 1-VIm for metal ion imprinting (e.g., Ni


, Cu

). The free N-H group allows the imidazole to act as a bidentate ligand donor (via N3) while the N1-H can participate in hydrogen bonding to stabilize the template-monomer complex.
pH-Responsive Hydrogels

Polymers containing 2-VIm units possess a pKa near physiological range (~6.0–7.0 depending on copolymer composition).

  • Acidic pH (< 6): Protonation of N3

    
     Cationic repulsion 
    
    
    
    Swelling (Drug Release).
  • Neutral pH (> 7): Neutral state

    
     Hydrophobic collapse 
    
    
    
    Retention.
Catalyst Supports

The 2-VIm moiety mimics the histidine residue in enzymes. It is used to anchor catalytic metal centers in artificial metalloenzymes, where the specific s-trans conformation allows the metal to sit in a pocket defined by the polymer backbone.

References

  • Overberger, C. G., & Gerberding, K. (1973). Synthesis and polymerization of 2-vinylimidazole and 2-vinylbenzimidazole.[3] Journal of Polymer Science: Polymer Letters Edition, 11(7), 465-469.

  • Rothenberg, A. S., Dauplaise, D. L., & Panzer, H. P. (1983). 13C-NMR Spectra of Vinylimidazoles. Angewandte Chemie International Edition, 22(1), 573.

  • Pekel, N., & Guven, O. (2002). Synthesis and characterization of poly(N-vinyl imidazole) hydrogels crosslinked by gamma irradiation. Polymer International, 51, 1404–1410. (Note: Comparative reference for N-vinyl properties).

  • Anderson, J. et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity. ACS Applied Polymer Materials.

  • PubChem Compound Summary. (2025). 2-Vinylimidazole (CID 564928).[1] National Center for Biotechnology Information.

Sources

The Vinylimidazole Architect: From Reppe Chemistry to Gene Delivery Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the chemical evolution, synthesis, and biological utility of vinylimidazole (VIm) compounds, specifically focusing on 1-vinylimidazole (N-vinylimidazole) . While historically rooted in the high-pressure acetylene chemistry of Walter Reppe, VIm has evolved into a critical functional monomer for modern drug delivery and biomimetic catalysis. This guide provides researchers with a mechanistic understanding of VIm’s polymerization kinetics, its unique "proton sponge" capability in gene delivery, and actionable protocols for its synthesis and polymerization.

Chapter 1: The Genesis – Reppe Chemistry and Synthetic Evolution

The history of vinylimidazole is inextricably linked to Walter Reppe and the industrial acetylene chemistry developed at BASF in the 1930s and 40s. Reppe’s work unlocked the potential of acetylene as a building block, despite its explosive hazards.

The Reppe Vinylation (Historical Route)

The classical synthesis of 1-vinylimidazole involves the direct vinylation of imidazole with acetylene under high pressure. This reaction requires a basic catalyst (typically potassium hydroxide or zinc oxide) and a solvent like dioxane or N-methylpyrrolidone (NMP).

  • Mechanism: The base deprotonates the imidazole at the N1 position, creating a nucleophilic imidazolate anion. This anion attacks the triple bond of acetylene.

  • Conditions: High temperature (130–160 °C) and pressure (15–20 bar).

  • Limitations: Requires specialized high-pressure autoclaves and strict safety protocols due to acetylene's instability.

Modern Laboratory Synthesis (The Dehydrochlorination Route)

For modern research laboratories lacking high-pressure infrastructure, a safer, two-step phase-transfer catalysis (PTC) method is preferred.

  • Alkylation: Imidazole reacts with 1,2-dichloroethane in the presence of a base and a PTC (e.g., tetrabutylammonium bromide) to form 1-(2-chloroethyl)imidazole .

  • Elimination: The intermediate undergoes dehydrochlorination (elimination of HCl) to yield 1-vinylimidazole.

Structural Isomerism: Why 1-Vinyl?

While 1-vinylimidazole is the standard, 2-vinylimidazole and 4(5)-vinylimidazole exist but present significant synthetic challenges:

  • 1-Vinylimidazole: The vinyl group is on the nitrogen. No acidic proton remains on the ring, preventing interference during radical polymerization.

  • 2- and 4-Vinylimidazole: These contain a free N-H group. They are subject to tautomerism and hydrogen bonding, which can inhibit radical propagation or lead to branched/crosslinked structures. They often require N-protection (e.g., with a trityl or benzyl group) prior to polymerization.

SynthesisPathways cluster_Reppe Historical Reppe Route (Industrial) cluster_Modern Modern Lab Route (Phase Transfer) Acetylene Acetylene (HC≡CH) ReppeCond KOH / ZnO 130°C, 20 bar Acetylene->ReppeCond Imidazole1 Imidazole Imidazole1->ReppeCond VIm1 1-Vinylimidazole ReppeCond->VIm1 DCE 1,2-Dichloroethane Intermed 1-(2-chloroethyl) imidazole DCE->Intermed Imidazole2 Imidazole Imidazole2->Intermed Elimination NaOH / PTC Dehydrochlorination Intermed->Elimination VIm2 1-Vinylimidazole Elimination->VIm2

Caption: Comparative pathways for 1-vinylimidazole synthesis: High-pressure Reppe vinylation vs. modern Phase Transfer Catalysis.

Chapter 2: Polymerization Kinetics & Material Science[1]

1-Vinylimidazole is a reactive monomer that undergoes free radical polymerization.[1][2][3] However, its reactivity is heavily influenced by the resonance stabilization of the imidazole ring and the pH of the medium.

Reactivity Ratios and Q-e Scheme

Understanding the copolymerization behavior is vital for designing functional polymers. VIm is an electron-rich monomer (negative e value).

Table 1: Reactivity Parameters of 1-Vinylimidazole (VIm)

ParameterValueContext
Q Value 0.11 – 0.14Indicates low resonance stabilization of the radical.
e Value -0.61 to -0.68Indicates electron-rich double bond (nucleophilic radical).
r₁ (VIm) 0.35 ± 0.02Copolymerization with Ethyl Methacrylate (M₂).[4]
r₂ (EMA) 3.47 ± 0.20Ethyl Methacrylate is much more reactive; VIm tends to form short blocks or isolated units.
r₁ (VIm) ~0.1Copolymerization with Styrene (M₂); Styrene (r₂ ~ 10) dominates propagation.

Data Sources: Pekel et al. (2001), Petrak (1987).

The Polyelectrolyte Effect

The pKa of the monomer is approximately 6.0 . However, upon polymerization, the apparent pKa of poly(1-vinylimidazole) (PVIm) drops to 4.2 – 4.9 .

  • Causality: As the polymer chain becomes protonated, the positive charges on adjacent imidazole rings repel each other. This electrostatic repulsion makes it energetically difficult to protonate subsequent neighbors, effectively lowering the pKa. This "buffering" capacity in the pH 5–7 range is the cornerstone of its biological utility.

Chapter 3: Biological Applications – The Proton Sponge

The most significant application of PVIm in drug development is as a non-viral gene delivery vector. It operates via the Proton Sponge Mechanism , similar to Polyethylenimine (PEI) but often with lower cytotoxicity.

Mechanism of Action
  • Endocytosis: The PVIm-DNA polyplex is taken up by the cell into an endosome (pH ~7.4 → 5.0).

  • Buffering: As the endosome acidifies, the unprotonated imidazole groups (pKa ~4.9) absorb protons.

  • Chloride Influx: To maintain charge neutrality, chloride ions (

    
    ) flow into the endosome.
    
  • Osmotic Swelling: The increase in ion concentration causes water to rush in via osmosis.

  • Rupture: The endosome bursts, releasing the genetic payload into the cytosol.

ProtonSponge cluster_Endosome Endosomal Maturation (pH 7.4 -> 5.0) Step1 1. Endocytosis Polyplex (PVIm + DNA) enters cell Pump ATPase Pump (H+ Influx) Step1->Pump Buffering PVIm Buffering (N -> NH+) Pump->Buffering H+ absorbed IonInflux Cl- Influx (Charge Balance) Buffering->IonInflux Triggers Osmosis Osmotic Pressure (H2O Influx) IonInflux->Osmosis Increases osmolarity Step3 3. Endosomal Rupture Release of DNA into Cytosol Osmosis->Step3 Bursting

Caption: The Proton Sponge Mechanism: PVIm buffers endosomal acidification, leading to osmotic rupture and gene payload release.

Biomimetic Catalysis (Esterolysis)

PVIm is also used to mimic the enzyme chymotrypsin . The imidazole group acts as a general base catalyst to hydrolyze esters.

  • Cooperative Effect: In copolymers of VIm and acrylic acid, the carboxylate group can orient the substrate or stabilize the transition state, while the imidazole attacks the ester carbonyl. This cooperativity significantly enhances reaction rates compared to monomeric imidazole.

Chapter 4: Experimental Protocols

Protocol: Laboratory Synthesis of 1-Vinylimidazole

Note: This protocol avoids high-pressure acetylene but requires handling of toxic alkylating agents.

Materials:

  • Imidazole (68 g, 1.0 mol)

  • 1,2-Dichloroethane (300 mL)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (Catalyst, 3.2 g)

Methodology:

  • Alkylation: In a 1L round-bottom flask equipped with a reflux condenser, dissolve imidazole in 1,2-dichloroethane. Add the TBAB and NaOH solution.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. The phase transfer catalyst facilitates the reaction between the aqueous base and the organic phase.

  • Isolation: Cool to room temperature. Separate the organic layer and wash with water (3x 50 mL) to remove salts and unreacted imidazole. Dry over anhydrous

    
    .
    
  • Dehydrochlorination: Evaporate the solvent to obtain crude 1-(2-chloroethyl)imidazole. Dissolve this intermediate in ethanol containing an equimolar amount of NaOH (or KOH). Reflux for 4 hours to induce elimination.

  • Purification: Filter off the NaCl/KCl precipitate. Distill the filtrate under reduced pressure. 1-Vinylimidazole collects as a colorless to pale yellow liquid at bp 78–80°C / 10 mmHg (approx. 192°C at atm).

Protocol: Free Radical Polymerization of PVIm

Materials:

  • 1-Vinylimidazole (freshly distilled)

  • Solvent: Benzene or Toluene (degassed)

  • Initiator: AIBN (Azobisisobutyronitrile)[4][5][6][7]

Methodology:

  • Preparation: Dissolve VIm (10 g) in toluene (40 mL) in a Schlenk tube.

  • Initiation: Add AIBN (1 wt% relative to monomer).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits VIm polymerization).

  • Polymerization: Heat the sealed tube to 70°C for 12–24 hours.

  • Precipitation: The polymer often precipitates out of toluene. If not, pour the solution into excess cold acetone or diethyl ether.

  • Purification: Reprecipitate from methanol into acetone. Dry under vacuum at 40°C.

  • Characterization: Confirm structure via ¹H-NMR (

    
     or 
    
    
    
    ). Broad peaks at 6.6–7.2 ppm (imidazole ring) and 2.0–4.0 ppm (backbone).

References

  • Reppe, W. (1957). Polyvinylpyrrolidon. Verlag Chemie.
  • Pekel, N., et al. (2001).[4] "Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers and determination of monomer reactivity ratios." European Polymer Journal, 37(12), 2443-2451. Link

  • Asayama, S., et al. (2007). "Design of aminated poly(1-vinylimidazole) for a new pH-sensitive polycation to enhance cell-specific gene delivery." Bioconjugate Chemistry, 18(5), 1662-1667. Link

  • Anderson, J., et al. (2004). "Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles." Chemistry of Materials, 16, 2457. Link

  • Luo, Y., et al. (2010). "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, 1(10). Link

  • Overberger, C. G., et al. (1965).[8] "The Enhanced Esterolytic Catalysis of Poly-4(5)-vinylimidazole." Journal of the American Chemical Society, 87(2), 296–301. Link

Sources

Navigating the Safety Profile of 2-Ethenyl-1H-Imidazole Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the health and safety considerations for 2-ethenyl-1H-imidazole hydrochloride, a reactive monomer frequently utilized in the synthesis of specialty polymers and functional materials. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective on hazard identification, risk mitigation strategies, and emergency preparedness, grounded in the fundamental chemical properties of the compound and its structural analogs. The protocols and recommendations herein are designed to foster a proactive safety culture through a deep understanding of the "why" behind each precaution.

Hazard Identification and Risk Profile

2-Ethenyl-1H-imidazole hydrochloride, as with many reactive small molecules, presents a multi-faceted hazard profile that necessitates careful handling. While a specific, comprehensive toxicological dataset for the hydrochloride salt is not extensively published, a robust risk assessment can be constructed from data on the parent compound, 1-vinylimidazole, and the broader imidazole family.

The primary dangers associated with this compound are its potential for severe skin and eye damage, acute oral toxicity, and suspected reproductive toxicity.[1][2] The hydrochloride salt form suggests good water solubility, which can facilitate its absorption and local irritant effects.

GHS Hazard Classification (Synthesized from Analog Data)

The following table summarizes the anticipated GHS classification for 2-ethenyl-1H-imidazole hydrochloride, based on data from closely related imidazole compounds. This serves as a conservative and protective baseline for laboratory risk assessments.

Hazard ClassCategoryHazard StatementSource Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationSub-category 1C/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4][5]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][7]

Expert Insight: The high reactivity of the vinyl group, coupled with the biological activity of the imidazole ring, underpins this hazard profile. The imidazole moiety can interact with various biological macromolecules, while the vinyl group can participate in polymerization or Michael addition reactions, contributing to its irritant and sensitizing potential. The corrosive nature is likely due to the acidic nature of the hydrochloride and the inherent properties of the imidazole ring.[8]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to control, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of 2-ethenyl-1H-imidazole hydrochloride.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its powdered form, is a certified laboratory chemical fume hood.[8] This is critical to prevent inhalation of airborne dust and to contain any potential spills.

Causality: The potential for respiratory irritation (H335) and the unknown inhalation toxicity make it imperative to minimize airborne concentrations.[3][4] A fume hood provides a contained workspace with negative pressure, ensuring that any dust or vapors are drawn away from the user's breathing zone.

An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance, wherever the chemical is handled.[4][8]

Standard Operating Procedure (SOP) for Handling

Preparation and Weighing:

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood.

  • Dispensing: When weighing, use a spatula and carefully transfer the desired amount to a secondary container. Avoid creating dust clouds by using smooth, deliberate motions.[3] For larger quantities, consider using a glove bag or a powder containment hood.

  • Labeling: All containers holding the substance must be clearly labeled with its identity and associated hazards.[8]

In Solution:

  • Solvent Choice: While aqueous solubility is expected, be aware of the potential for reaction with certain solvents. Consult compatibility charts.

  • Containment: Keep solutions in sealed, clearly labeled containers.

Storage:

  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] The hydrochloride salt is acidic and can react exothermically with bases.

  • Security: Store in a locked cabinet or a secured area to restrict access.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazard profile and the potential routes of exposure.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and dust, mitigating the risk of serious eye damage (H318).[3][4][8]
Skin (Hands) Nitrile gloves (check manufacturer's compatibility chart).Provides a barrier against skin contact to prevent burns and irritation (H314/H315).[8] Double-gloving may be appropriate for larger quantities or prolonged handling.
Skin (Body) Fully-buttoned laboratory coat.Protects against accidental skin contact on the arms and torso.[8]
Respiratory Not typically required if handled exclusively within a fume hood. For spill cleanup or situations with potential for high dust concentration, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[3]Prevents inhalation of irritant dust (H335).

Trustworthiness through Self-Validation: Before each use, inspect all PPE for integrity. Gloves should be checked for pinholes or degradation. After handling, remove PPE in a manner that avoids contaminating skin or clothing. Wash hands thoroughly with soap and water after removing gloves.[3][8]

Emergency Procedures

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

Accidental Exposure Protocol
Exposure RouteImmediate ActionFollow-up
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][8]Seek immediate medical attention.[8]
Skin Contact Remove all contaminated clothing immediately. Flush the affected skin area with large amounts of water for at least 15 minutes.[8]Seek medical attention if irritation persists or if the contact was extensive.[8]
Inhalation Move the person to fresh air.[8][9] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.Call for emergency medical services.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3]Seek immediate medical attention.[8]
Spill Response

Small Spills (within a fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Carefully sweep up the solid material using a dustpan and brush, avoiding the creation of dust.[3][9] Place the material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, followed by a soap solution), and dispose of cleaning materials as hazardous waste.

Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[8]

  • Isolate: Secure the area to prevent entry.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or emergency response team.[8] Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Risk Management Workflow

The following diagram illustrates the logical flow of risk assessment and control for working with 2-ethenyl-1H-imidazole hydrochloride.

RiskManagementWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness start Initiate Work with 2-Ethenyl-1H-imidazole HCl haz_id Hazard Identification - Review SDS & Literature - Note Corrosivity, Toxicity start->haz_id Step 1 exp_assess Exposure Assessment - Inhalation (dust)? - Dermal contact? haz_id->exp_assess Step 2 risk_char Risk Characterization - High risk for eye/skin - Moderate for inhalation/ingestion exp_assess->risk_char Step 3 eng_ctrl Engineering Controls - Fume Hood - Eyewash/Shower risk_char->eng_ctrl Mitigate admin_ctrl Administrative Controls - SOPs - Training eng_ctrl->admin_ctrl Layer ppe_ctrl Personal Protective Equipment - Goggles/Face Shield - Gloves, Lab Coat admin_ctrl->ppe_ctrl Layer spill_proc Spill Procedures - Small vs. Large Spill - EH&S Notification ppe_ctrl->spill_proc Prepare exp_proc Exposure Response - First Aid Measures - Seek Medical Attention spill_proc->exp_proc Prepare

Caption: Risk management workflow for 2-ethenyl-1H-imidazole hydrochloride.

Conclusion

While 2-ethenyl-1H-imidazole hydrochloride is a valuable research chemical, its potential hazards demand a thorough and proactive approach to safety. By understanding the underlying reasons for its toxicity and corrosivity, researchers can implement effective control measures that go beyond simple compliance. This guide provides the framework for establishing a safe laboratory environment through a combination of engineering controls, robust protocols, and diligent use of personal protective equipment. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's specific safety policies.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. (n.d.).
  • Safety Data Sheet - Poly(N-vinylimidazole). (2018, October 17). Polymer Source, Inc.
  • Safety Data Sheet - 1-Vinylimidazole. (2025, December 23). Fisher Scientific.
  • Safety Data Sheet - Imidazole. (2025, August 14). Sigma-Aldrich.
  • Safety Data Sheet - Technicure® EMI-24-CN. (2015, April 6). ACCI Specialty Materials.
  • 2-ethenyl-1-methyl-1H-imidazole hydrochloride. (n.d.). European Chemicals Agency (ECHA).
  • Safety Data Sheet - 1H-Imidazole, ethenyl-. (2026, February 10). CymitQuimica.
  • Safety Data Sheet - 2-Ethylimidazole. (2010, April 6).
  • 2-Ethylimidazole. (n.d.). PubChem.
  • Safety Data Sheet - IMIDAZOLE. (2024, March 20). Elemental Microanalysis Ltd.
  • Material Safety Data Sheet - Imidazole hydrochloride. (n.d.). Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet - 1-Ethyl-1H-imidazole. (2018, February 21). Iolitec.
  • Safety Data Sheet - 1H-Imidazole hydrochloride. (n.d.). MedChemExpress.
  • Safety Data Sheet - Imidazole. (2020, April 20). Chemos GmbH & Co.KG.
  • Safety Data Sheet - 1-Ethenyl-2-phenyl-1H-imidazole. (n.d.). ECHEMI.
  • 1H-Imidazole: Human health tier II assessment. (2017, October 27). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Chemical Safety Data Sheet - 2-(1H-Imidazol-1-yl)ethanamine. (2025, July 19). ChemicalBook.

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Methodological & Application

Application Notes and Protocols for Poly(2-vinylimidazole) in Gene Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Imidazole-Based Polycations in Gene Therapy

The effective delivery of nucleic acids into cells remains a critical hurdle in realizing the full potential of gene therapy. Non-viral vectors, particularly cationic polymers, have garnered significant interest as safer alternatives to viral vectors. Among these, poly(2-vinylimidazole) (P2VI) and its isomers, such as poly(1-vinylimidazole) and poly(4-vinylimidazole), have emerged as promising candidates for gene delivery.[1][2] Their efficacy stems from the unique properties of the imidazole ring, which provides a pH-responsive buffering capacity crucial for overcoming the endosomal barrier.[1][3][4]

The imidazole group has a pKa of approximately 6.0, which is ideal for a gene delivery vehicle.[5] At physiological pH (around 7.4), the polymer is only partially protonated, allowing for gentle condensation of negatively charged nucleic acids into nanoparticles known as polyplexes. Upon endocytosis, the polyplex is trafficked into the acidic environment of the endosome (pH 5-6). Here, the imidazole rings become extensively protonated, leading to a phenomenon known as the "proton sponge effect".[6][7][8] This buffering capacity prevents the endosome from reaching its fully acidified state, triggering a continuous influx of protons and counter-ions (Cl⁻) into the vesicle.[9][10] The resulting osmotic swelling ultimately leads to endosomal rupture and the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.[7][9][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of poly(vinylimidazole)-based systems for gene delivery. It details the underlying scientific principles, offers step-by-step protocols for polyplex formation and in vitro transfection, and provides insights into the characterization and optimization of these promising gene carriers.

Mechanism of Action: The Proton Sponge Effect

The success of poly(vinylimidazole) as a gene carrier is intrinsically linked to its ability to facilitate endosomal escape. The following diagram illustrates the proposed mechanism:

Proton_Sponge_Effect cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH 5.0-6.0) Polyplex_Formation PVI + Nucleic Acid -> Polyplex Endocytosis Endocytosis Polyplex_Formation->Endocytosis Cellular Uptake Cargo_Release Nucleic Acid Release Translation Protein Expression / Gene Silencing Cargo_Release->Translation Proton_Pump H+ Pump (V-ATPase) Protonation PVI Protonation (Buffering) Proton_Pump->Protonation H+ influx Ion_Influx Cl- and H2O Influx Protonation->Ion_Influx Osmotic Imbalance Swelling Osmotic Swelling Ion_Influx->Swelling Rupture Endosomal Rupture Swelling->Rupture Rupture->Cargo_Release

Figure 1: The Proton Sponge Effect. Polyplexes formed between poly(vinylimidazole) and nucleic acids are internalized by cells via endocytosis. The acidic environment of the endosome leads to protonation of the imidazole rings. This buffering action causes an influx of protons and chloride ions, leading to osmotic swelling and subsequent rupture of the endosome, releasing the nucleic acid cargo into the cytoplasm.

Experimental Protocols

Protocol 1: Preparation of Poly(vinylimidazole)/Nucleic Acid Polyplexes

This protocol describes the formation of nanoparticles (polyplexes) through the electrostatic interaction between the cationic poly(vinylimidazole) and the anionic nucleic acid (plasmid DNA or siRNA). The ratio of polymer to nucleic acid is a critical parameter and is often expressed as the N/P ratio, which is the molar ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid.

Materials:

  • Poly(vinylimidazole) (PVI) - e.g., poly(1-vinylimidazole) or poly(4-vinylimidazole). A stock solution of 1-10 mg/mL in RNase-free water is recommended.[1][12] Adjust the pH to 7.0 if necessary.[12]

  • Nucleic Acid (plasmid DNA or siRNA) at a known concentration (e.g., 0.1-1 mg/mL) in RNase-free water or a suitable buffer (e.g., TE buffer).

  • RNase-free water or a low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

  • Sterile, RNase-free microcentrifuge tubes.

Procedure:

  • Calculate the required volumes: Determine the desired N/P ratio for your experiment. Ratios from 1:1 to 20:1 are commonly used.[13] The calculation will depend on the molecular weight of the repeating unit of your PVI and the average molecular weight of a nucleotide in your nucleic acid.

  • Dilute the Nucleic Acid: In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in RNase-free water or buffer to half the final desired volume.

  • Dilute the PVI: In a separate sterile microcentrifuge tube, dilute the calculated amount of PVI stock solution in the same RNase-free water or buffer to half the final desired volume.

  • Form the Polyplexes: While gently vortexing the diluted nucleic acid solution, add the diluted PVI solution dropwise.[12] This ensures a more uniform particle size distribution.

  • Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for stable polyplex formation.[12][14]

  • Characterization (Optional but Recommended): Before proceeding with cell transfection, it is advisable to characterize the polyplexes for size and zeta potential using Dynamic Light Scattering (DLS). For in vitro transfection, polyplexes with a size range of 100-200 nm and a positive zeta potential (+20 to +40 mV) are generally desirable.[15][16]

  • Agarose Gel Retardation Assay: To confirm the complexation of the nucleic acid with the polymer, a gel retardation assay can be performed.[17][18] At sufficient N/P ratios, the migration of the nucleic acid through the agarose gel will be retarded or completely inhibited due to its neutralization and incorporation into the larger polyplex.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells with PVI/nucleic acid polyplexes. The optimal conditions, including cell type, confluency, and polyplex concentration, should be empirically determined for each experimental system.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa, A549, HepG2).[1][19][20]

  • Complete cell culture medium appropriate for the chosen cell line.

  • Serum-free cell culture medium (e.g., Opti-MEM).

  • PVI/nucleic acid polyplexes (prepared as in Protocol 1).

  • Multi-well cell culture plates (e.g., 24-well or 96-well).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Prepare Transfection Medium: On the day of transfection, replace the complete culture medium with fresh, pre-warmed complete medium.

  • Add Polyplexes to Cells: Add the freshly prepared polyplex solution dropwise to each well. Gently swirl the plate to ensure even distribution. The final concentration of the nucleic acid in each well should be optimized (e.g., 100 nM for siRNA).[1][12]

  • Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.[1]

  • Medium Change: After the incubation period, carefully aspirate the medium containing the polyplexes and replace it with fresh, pre-warmed complete culture medium.[1] This step is important to reduce potential cytotoxicity from prolonged exposure to the polyplexes.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours, depending on the specific assay to be performed (e.g., reporter gene expression, gene knockdown analysis, or cell viability assay).

  • Analysis: Analyze the transfected cells for the desired outcome. This may include:

    • Reporter Gene Expression: Measure the activity of a reporter gene (e.g., luciferase, GFP) using appropriate assays.

    • Gene Knockdown: Quantify the reduction in target mRNA or protein levels using RT-qPCR or Western blotting.

    • Cell Viability/Cytotoxicity: Assess the impact of the transfection on cell health using assays such as MTT or MTS.[1][21]

Data Presentation and Interpretation

Table 1: Comparative Transfection Efficiency and Cytotoxicity
PolymerCell LineTransfection EfficiencyCytotoxicityReference
Poly(4-vinylimidazole) (P4V)HeLaHigher than PEILower than PEI[19][20]
Butylated Poly(1-vinylimidazole)HepG2HighNon-toxic[1][17]
Aminated Poly(1-vinylimidazole)HepG2Two orders of magnitude higher than non-aminated PVINot specified[3]
Polyethylenimine (PEI)VariousHigh (Standard)High[1][20]

This table is a synthesis of findings from multiple sources and direct quantitative comparisons should be made with caution due to variations in experimental conditions.

Workflow Visualization

The following diagram outlines the complete workflow for a typical gene delivery experiment using poly(vinylimidazole).

Gene_Delivery_Workflow cluster_prep Preparation cluster_char Characterization (Optional) cluster_invitro In Vitro Transfection cluster_analysis Analysis PVI_Prep Prepare PVI Stock (1-10 mg/mL in H2O, pH 7.0) Polyplex_Formation Form Polyplexes (Mix PVI and Nucleic Acid, Incubate 15-30 min) PVI_Prep->Polyplex_Formation NA_Prep Prepare Nucleic Acid Stock (e.g., 1 mg/mL plasmid DNA) NA_Prep->Polyplex_Formation DLS Size & Zeta Potential (DLS) Polyplex_Formation->DLS Gel_Assay Gel Retardation Assay Polyplex_Formation->Gel_Assay Transfection Add Polyplexes to Cells (Incubate 4-6 h) Polyplex_Formation->Transfection Cell_Seeding Seed Cells (70-90% confluency) Cell_Seeding->Transfection Medium_Change Change Medium Transfection->Medium_Change Incubation Incubate 24-72 h Medium_Change->Incubation Gene_Expression Reporter Gene Assay Incubation->Gene_Expression Gene_Silencing RT-qPCR / Western Blot Incubation->Gene_Silencing Cytotoxicity_Assay MTT / MTS Assay Incubation->Cytotoxicity_Assay

Figure 2: Experimental Workflow. This diagram illustrates the key steps from the preparation of poly(vinylimidazole) and nucleic acid stocks to the final analysis of transfected cells.

Conclusion and Future Perspectives

Poly(vinylimidazole) and its derivatives represent a versatile and highly effective class of non-viral vectors for gene delivery. Their pH-responsive nature, which facilitates endosomal escape via the proton sponge effect, combined with their relatively low cytotoxicity, makes them an attractive alternative to more traditional polycations like PEI.[19][20] Further modifications, such as alkylation or the incorporation of targeting ligands, can enhance their stability and cell-specificity, opening up new avenues for targeted gene therapies.[15][17] The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of poly(vinylimidazole)-based systems in their own gene delivery applications.

References

  • Design of imidazole-containing endosomolytic biopolymers for gene delivery | Request PDF. (n.d.).
  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release - PubMed. (2018, June 18).
  • Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC. (n.d.).
  • Overcoming Endosomal Entrapment in Drug Delivery | Bioconjugate Chemistry. (2018, December 10).
  • Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics - MDPI. (2021, July 20).
  • Proton Sponge Effect - Laboratory Notes. (n.d.).
  • MIT Open Access Articles Crosslinked linear polyethylenimine enhances delivery of DNA to the cytoplasm. (n.d.).
  • Mechanism based on proton sponge (pH buffering effect). (A) The... - ResearchGate. (n.d.).
  • Nanoescapology: Progress Towards Understanding the Endosomal Escape of Polymeric Nanoparticles Authors: - Monash. (n.d.).
  • Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC. (n.d.).
  • Super-Resolution Imaging of Proton Sponge- Triggered Rupture of Endosomes and Cytosolic Release of siRNA - Minerva Access. (n.d.).
  • Poly (1-Vinyl Imidazole) Polyplexes as Novel Therapeutic Gene Carriers for Lung Cancer Therapy - Beilstein Archives. (n.d.).
  • Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery | Bioconjugate Chemistry - ACS Publications. (2010, April 5).
  • Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC. (n.d.).
  • Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. (2020, February 17).
  • Synthesis and characterization of lactosylated poly(1-vinylimidazole) for cell-specific plasmid DNA carrier - OAText. (2020, January 24).
  • Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate. (n.d.).
  • Proton sponge – Knowledge and References - Taylor & Francis. (n.d.).
  • Development of Polymer/DNA Polyplexes System for Nucleic Acid Delivery to the Multicellular Organism C. elegans | bioRxiv. (2022, July 9).
  • General Transfection - Addgene. (n.d.).
  • High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier - DSpace at KIST. (n.d.).
  • Poly (4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection - PubMed. (2005, March 15).
  • Enhanced performance of plasmid DNA polyplexes stabilized by a combination of core hydrophobicity and surface PEGylation - RSC Publishing. (n.d.).
  • Efficient and Low Cytotoxicity Gene Carriers Based on Amine-Functionalized Polyvinylpyrrolidone - MDPI. (2020, November 17).
  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (n.d.).
  • Synthesis of Alkylated Poly(1-vinylimidazole) for a New pH-Sensitive DNA Carrier. (n.d.).
  • Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. (2020, February 17).
  • Enhanced Performance of Plasmid DNA Polyplexes Stabilized by a Combination of Core Hydrophobicity and Surface PEGylation - PMC. (n.d.).
  • Tunable Composition of Dynamic Non-Viral Vectors over the DNA Polyplex Formation and Nucleic Acid Transfection - MDPI. (2019, August 6).
  • synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel - DergiPark. (2016, December 5).
  • Biopolymers in Drug and Gene Delivery Systems - MDPI. (2023, August 14).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethenyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethenyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this reactive monomer. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues, explaining the causality behind experimental choices to ensure both success and scientific integrity in your work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 2-ethenyl-1H-imidazole hydrochloride, offering probable causes and actionable solutions.

Issue 1: The monomer turns yellow or brown during purification.

  • Probable Cause: This discoloration is a primary indicator of polymerization or degradation. The vinyl group of the imidazole is highly susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of impurities.[1] The hydrochloride salt form enhances stability, but polymerization can still occur under suboptimal conditions.[2]

  • Solution:

    • Work Quickly and at Low Temperatures: Minimize the exposure of the monomer to high temperatures. If heating is necessary for dissolution during recrystallization, do so rapidly and cool the solution promptly once the solid has dissolved.

    • Use an Inhibitor: For situations where the free base, 2-ethenyl-1H-imidazole, is being handled before or after purification of the salt, the use of a polymerization inhibitor like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) is recommended.[3] However, these will need to be removed in a subsequent step, often by column chromatography over basic alumina.[3]

    • Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that initiate polymerization.

Issue 2: Poor or no crystal formation during recrystallization.

  • Probable Cause: The choice of solvent system is critical for successful recrystallization.[4] If the monomer is too soluble in the cold solvent, or not soluble enough in the hot solvent, crystallization will be inefficient. The presence of significant impurities can also inhibit crystal lattice formation.

  • Solution:

    • Optimize the Solvent System: A mixed solvent system is often effective. A common approach is to dissolve the crude monomer in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) and then add a "poor" solvent (e.g., cold diethyl ether or ethyl acetate) dropwise until turbidity persists.[5] Gentle warming to redissolve, followed by slow cooling, should yield crystals.

    • Seeding: If crystallization does not initiate upon cooling, add a single, pure crystal of 2-ethenyl-1H-imidazole hydrochloride to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that promote nucleation.

    • Concentration: If too much solvent was added, carefully evaporate some of the solvent to achieve a saturated solution and attempt to crystallize again.[6]

Issue 3: The purified monomer shows broad peaks in NMR analysis.

  • Probable Cause: Broad peaks in the ¹H NMR spectrum are often indicative of the presence of oligomers or polymers. Even a small amount of polymerized material can significantly broaden the signals of the monomer. Residual water or paramagnetic impurities can also cause peak broadening.

  • Solution:

    • Re-purify: The material likely needs to be subjected to another round of purification. If recrystallization was initially used, consider column chromatography.

    • Column Chromatography: Use silica gel or, more effectively for removing acidic impurities and inhibitors, basic alumina. A solvent system of dichloromethane/methanol is a good starting point for elution.

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent and water.[4] Anhydrous conditions are crucial for preventing hydrolysis and potential side reactions.

Issue 4: Low yield after purification.

  • Probable Cause: Low yields can result from multiple factors, including incomplete crystallization, multiple purification steps, or adherence of the product to glassware. Using an inappropriate solvent where the compound has some solubility even when cold is a common culprit.[6]

  • Solution:

    • Solvent Selection: Test solvent systems on a small scale to find one that provides high recovery. The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[4]

    • Minimize Transfers: Each transfer of the material from one container to another results in some loss. Plan your purification workflow to minimize these steps.

    • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[6]

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and purification of 2-ethenyl-1H-imidazole hydrochloride.

Q1: What is the best way to store purified 2-ethenyl-1H-imidazole hydrochloride?

A1: The purified monomer should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a freezer (-20°C is typical). The hydrochloride salt is more stable than the free base, but low temperatures and an inert atmosphere are crucial to prevent gradual polymerization and degradation over time.[2]

Q2: Can I use activated carbon to decolorize a solution of the monomer?

A2: Yes, if your solution is discolored due to minor, non-polymeric impurities, activated carbon can be effective.[7] Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Q3: What are the key differences in purifying 2-ethenyl-1H-imidazole versus its free base, 2-vinylimidazole?

A3: The primary difference lies in their stability and solubility.

  • Stability: 2-Ethenyl-1H-imidazole hydrochloride is a salt and is generally more stable and less prone to spontaneous polymerization than its free base, 2-vinylimidazole.[2]

  • Solubility: The hydrochloride salt is typically more soluble in polar solvents like water and alcohols, whereas the free base has better solubility in a wider range of organic solvents.[] This difference dictates the choice of solvents for extraction and recrystallization. The free base is often purified by vacuum distillation, a technique not suitable for the non-volatile hydrochloride salt.[3][9]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities or oligomers.[9]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting range.[4]

  • FTIR Spectroscopy: Can confirm the presence of key functional groups (vinyl C=C, imidazole ring) and the absence of impurities.[9]

  • Elemental Analysis (CHN): Provides the elemental composition, which should match the theoretical values for C₅H₇ClN₂.

III. Data and Protocols

Table 1: Recommended Solvent Systems for Recrystallization
Primary Solvent (Good) Anti-Solvent (Poor) Notes
MethanolDiethyl EtherDissolve in minimal hot methanol, add cold ether until cloudy.
EthanolEthyl AcetateGood for removing less polar impurities.
IsopropanolTolueneEffective for larger scale purifications.
WaterAcetoneUse if the monomer is highly pure to begin with; water can be difficult to remove.
Experimental Protocol: Recrystallization of 2-Ethenyl-1H-imidazole Hydrochloride
  • Dissolution: In an Erlenmeyer flask, add the crude 2-ethenyl-1H-imidazole hydrochloride. Add a minimal amount of the chosen primary solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[7] Avoid prolonged boiling to minimize the risk of polymerization.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Remove the flask from the heat. Slowly add the cold anti-solvent (e.g., toluene) dropwise with swirling until the solution becomes persistently cloudy.[5] Add a drop or two of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small portion of the ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.[4]

Visualization of the Purification Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Monomer B Add minimal hot primary solvent A->B C Hot solution with dissolved monomer B->C D Hot gravity filtration C->D E Remove insoluble impurities D->E F Clear hot filtrate E->F G Add cold anti-solvent until turbid F->G H Slow cooling to RT, then ice bath G->H I Crystal formation H->I J Crystal slurry I->J K Vacuum filtration J->K L Wash with cold anti-solvent K->L M Dry under high vacuum L->M N Pure Monomer M->N

References

  • Vertex AI Search. (2024, April 14).
  • Zubrick, J. W. Recrystallization. Department of Chemistry, University of Massachusetts Boston.
  • National Center for Biotechnology Information. (n.d.). 2-Vinylimidazole. PubChem. Retrieved from [Link]

  • Wigal, C. T.
  • Smith, D. R. (2010). Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5) (Master's thesis). The University of Southern Mississippi.
  • Overberger, C. G., & Shen, C. S. (1973). Synthesis and homopolymerization studies of vinylimidazolium salts. Journal of Polymer Science: Polymer Symposia, 44(1), 123-135.
  • Pich, A., et al. (2022). The Crosslinker Matters: Vinylimidazole-Based Anion Exchange Polymer for Dispersive Solid-Phase Extraction of Phenolic Acids. Molecules, 27(5), 1716. [Link]

  • Roelofs, A. (2015, December 23). How can I purify vinylimidazole and acrylonitrile monomers?
  • Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.).
  • Bruns, N., et al. (2015). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. Polymer Chemistry, 6(43), 7522-7528. [Link]

  • EBSCO Information Services. (2018).
  • PraxiLabs. (2022, November 7).

Sources

optimizing reaction conditions for 2-ethenyl-1H-imidazole polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethenyl-1H-Imidazole (2-Vinylimidazole) Polymerization

Status: Online Role: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting

Introduction: The Chemistry of 2-Vinylimidazole

Welcome to the technical guide for 2-ethenyl-1H-imidazole (2VI). Before optimizing, you must distinguish this monomer from its isomer, 1-vinylimidazole (N-vinylimidazole).[1]

  • 1-Vinylimidazole: Vinyl group on Nitrogen.[1] Liquid.

  • 2-Vinylimidazole (2VI): Vinyl group on Carbon (C2).[1] Crystalline Solid (mp ~128–130°C).[1]

Critical Insight: Unlike N-vinyl species, 2VI possesses a free N-H group on the imidazole ring.[1] This proton is labile and capable of hydrogen bonding, tautomerism, and—most critically—degradative chain transfer during radical polymerization.[1] Optimization relies on managing this N-H group.[1]

Module 1: Monomer Handling & Pre-Reaction

Q: My monomer appears yellow/brown. Can I use it directly? A: No. 2VI is sensitive to oxidation and light.[1] Impurities act as radical scavengers, causing induction periods or low molecular weights.[1]

Q: How do I purify solid 2-vinylimidazole? A: Unlike liquid monomers, you cannot distill 2VI easily.

  • Method A (Sublimation - Gold Standard): Sublime under high vacuum (<0.1 mmHg) at 80–100°C.[1] This yields white, needle-like crystals.[1]

  • Method B (Recrystallization): Recrystallize from hot water or a benzene/ethanol mix.[1]

  • Storage: Store under Argon at -20°C, shielded from light.

Module 2: Free Radical Polymerization (FRP) Optimization

Q: Which solvent system yields the highest conversion? A: The solubility of the polymer (P2VI) dictates the kinetics.

  • Homogeneous Polymerization (Recommended): Use Methanol or Ethanol .[1] P2VI is soluble in lower alcohols, preventing the "gel effect" from trapping radicals too early.[1]

  • Precipitation Polymerization: Use Benzene or Toluene . The monomer dissolves, but the polymer precipitates as it forms.[1] This is useful for obtaining the polymer as a powder but can broaden the PDI (Polydispersity Index).[1]

Q: My reaction yields low molecular weight oligomers. Why? A: This is likely due to Degradative Chain Transfer to the monomer or solvent.[1] The radical on the growing chain abstracts the hydrogen from the imidazole N-H of a monomer, terminating the chain and creating a stable radical that cannot initiate well.

Protocol to Fix (The "Protonation Strategy"): Polymerize in the presence of a weak acid (e.g., Acetic Acid) or quaternize the monomer first.

  • Mechanism:[1][2][3] Protonating the N3 position creates electrostatic repulsion and alters the electron density, reducing the rate of chain transfer to the N-H group.

Standard FRP Protocol:

  • Monomer: 1.0 g 2VI (Purified).

  • Solvent: 4.0 mL Methanol (Degassed).

  • Initiator: AIBN (1 wt% relative to monomer). Note: Recrystallize AIBN from methanol before use.[4][5]

  • Conditions: 60°C for 12–24 hours under Argon.

  • Workup: Precipitate into excess Acetone (P2VI is insoluble in acetone).[1]

Module 3: Controlled Radical Polymerization (RAFT)

Q: I need a narrow PDI (<1.2). Which RAFT agent works for 2VI? A: 2-Vinylimidazole is a "More Activated Monomer" (MAM) due to the conjugation of the vinyl group with the aromatic ring (similar to styrene).

  • CTA Choice: Use Trithiocarbonates (e.g., DDMAT) or Dithiobenzoates (e.g., CPDB).[1] Avoid Dithiocarbamates (usually for LAMs like vinyl acetate).[1]

  • Solvent: Glacial Acetic Acid or Methanol/Buffer (pH < 5).[1]

    • Why Acetic Acid? It acts as both solvent and modifier, protonating the imidazole to prevent catalyst poisoning (if using metal catalysts) or radical retardation.[1]

Table 1: Reaction Parameter Optimization

VariableConditionEffect on Polymerization
Solvent Methanol/EthanolBest for High MW. Maintains solubility of growing chain.[1]
Solvent Benzene/ToluenePrecipitation. Polymer falls out; easier workup, broader PDI.[1]
pH Neutral (pH 7-8)Slower Rate. Risk of chain transfer to N-H.[1]
pH Acidic (pH < 5)Faster Rate. Protonation suppresses transfer; increases MW.[1]
Initiator AIBN (60°C)Standard.[1] Good control.
Initiator APS/KPS (70°C)Use only for aqueous polymerization (requires pH adjustment).[1]

Module 4: Visualization & Troubleshooting

Workflow Diagram

The following diagram outlines the critical decision paths for synthesizing Poly(2-vinylimidazole).

P2VI_Workflow Start Start: Crude 2-Vinylimidazole Purify Purification: Sublimation (Vacuum) or Recrystallization Start->Purify Decision Target Properties? Purify->Decision FRP Free Radical (FRP) Solvent: Methanol Init: AIBN Decision->FRP Standard MW RAFT RAFT / CRP Solvent: Acetic Acid CTA: Trithiocarbonate Decision->RAFT Defined MW / Low PDI Workup Precipitation Non-Solvent: Acetone FRP->Workup RAFT->Workup Dry Vacuum Dry < 50°C (Hygroscopic) Workup->Dry

Caption: Figure 1. Optimized workflow for 2-vinylimidazole polymerization, distinguishing between standard FRP and controlled RAFT pathways.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowConv Low Conversion (<20%) Issue->LowConv Gelation Insoluble Gel / Crosslinking Issue->Gelation Color Dark Yellow/Orange Product Issue->Color Impurity Cause: Impure Monomer Fix: Sublime monomer. LowConv->Impurity Oxygen Cause: Oxygen Inhibition Fix: Freeze-Pump-Thaw x3. LowConv->Oxygen Transfer Cause: Chain Transfer to Polymer Fix: Lower [M] or Protonate (add Acid). Gelation->Transfer Color->Impurity Oxidation Cause: Oxidative Degradation Fix: Exclude light/air during reaction. Color->Oxidation

Caption: Figure 2.[1] Diagnostic logic for common polymerization failures. Gelation is often specific to the N-H functionality of 2-vinylimidazole.[1]

Module 5: Post-Polymerization & Characterization

Q: How do I remove unreacted monomer? A:

  • Precipitation: Drop the methanol reaction mixture into a 10x volume of vigorously stirred Acetone or Diethyl Ether .

  • Dialysis: If the polymer is water-soluble (protonated form), dialyze against water (MWCO 3.5 kDa) for 3 days.

Q: How do I determine Molecular Weight (MW)? A: GPC/SEC analysis is tricky due to column interaction.

  • Eluent: Use water containing 0.1% Trifluoroacetic acid (TFA) or 0.3 M NaNO3 .[1] The salt/acid suppresses the sticking of the imidazole ring to the column packing material.

  • Standard: Calibrate against PEO/PEG standards (for aqueous GPC).

References

  • Polymerization Kinetics & pH Effects

    • Title: Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. (Note: Mechanistic parallels regarding pH effects on the imidazole ring).[1][6]

    • Source: ResearchGate[5][6]

    • URL:

  • RAFT Polymerization of Vinylimidazoles

    • Title: Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.[1][7] (Establishes Acetic Acid solvent protocol applicable to vinylimidazoles).

    • Source: Royal Society of Chemistry (Polymer Chemistry)

    • URL:

  • Thermal Properties & Degradation

    • Title: Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole).[1][8]

    • Source: ACS Macromolecules

    • URL:[1]

  • Monomer Data & Handling

    • Title: 1-Vinylimidazole (Wikipedia data for physical property comparison).[1]

    • Source: Wikipedia

    • URL:[1]

Sources

Technical Support Center: Purity & Side-Product Analysis of 2-Vinylimidazole HCl

[1]

Product: 2-Vinylimidazole Hydrochloride (2-VIm[1]·HCl) Application: Functional Monomer for MIPs, Hydrogels, and Coordination Polymers Document Type: Troubleshooting & Analytical Guide[1]

Module 1: Impurity Profiling & Origins

Understanding what is in your vial before you start.[1]

Q: What are the primary impurities I should expect in commercial 2-VIm·HCl?

A: Unlike simple monomers (e.g., styrene), 2-VIm[1]·HCl is often synthesized via the dehydrogenation of 2-ethylimidazole or dehydration of 2-(hydroxyethyl)imidazole.[1] Consequently, its impurity profile is dominated by "near-miss" structural analogs.[1]

Impurity / Side ProductOriginChemical NatureDetection Strategy
2-Ethylimidazole Incomplete synthesis (hydrogenation byproduct)Saturated analog; non-polymerizable.

H NMR:
Triplet (~1.3 ppm) & Quartet (~2.8 ppm).[1]
Imidazole Thermal degradation / Starting materialCleavage product; lacks vinyl group.[1]HPLC: Elutes earlier than 2-VIm (more polar).
2-(1-Hydroxyethyl)imidazole Hydrolysis (Hydration)Water adds across the vinyl double bond.[1]LC-MS: M+18 peak relative to monomer.[1]
Oligomers (Dimers/Trimers) Spontaneous PolymerizationRadical formation during storage (light/heat).[1]GPC: Low MW tail; NMR: Broadening of vinyl peaks.[1]
Transition Metals (Fe, Cu) Catalyst ResiduesLewis acids from synthesis.[1]ICP-MS: Critical if using for biological applications.[1]
Q: My sample has turned yellow/orange. Is it compromised?

A: Likely, yes.

  • Cause: 2-Vinylimidazole is susceptible to oxidation at the vinyl group and the imidazole ring nitrogen (forming N-oxides), especially if the HCl salt is not perfectly stoichiometric or if stored in non-inert conditions.[1]

  • Mechanism: Electron-rich imidazoles form charge-transfer complexes with oxygen or undergo photo-oxidation.[1]

  • Action: Recrystallize from ethanol/isopropanol. If the color persists, check for polymerization (cloudiness in solution), as oxidized radicals often initiate spontaneous polymerization.[1]

Module 2: Reaction Troubleshooting (The "Why did it fail?" Guide)

Q: I see a loss of vinyl protons in NMR, but no polymer precipitated. What happened?

A: You likely triggered a Michael Addition or Hydration instead of polymerization.[1]

Scenario 1: The Michael Trap 2-Vinylimidazole is an electron-deficient alkene (Michael Acceptor) due to the electron-withdrawing nature of the protonated imidazole ring.[1] If your solvent is nucleophilic (e.g., alcohols, amines) or if you adjusted the pH > 7 (generating free amines), the solvent may have added across the double bond.[1]

Scenario 2: Hydration In aqueous solutions, especially at extreme pH, water can attack the vinyl group, converting the polymerizable alkene into a non-reactive alcohol (2-(1-hydroxyethyl)imidazole).[1]

Visualizing the Divergent Pathways:

ReactionPathwaysStart2-Vinylimidazole HCl(Monomer)PolyPoly(2-vinylimidazole)(Desired Product)Start->Poly Radical Initiator (AIBN/APS)MichaelMichael Adduct(Side Product)Start->Michael Nucleophile (Nu-) (e.g., R-NH2, ROH)Hydrate2-(1-Hydroxyethyl)imidazole(Dead End)Start->Hydrate H2O / Acid-Cat. (Hydration)

Caption: Figure 1. Competitive reaction pathways. Nucleophiles or water can consume the monomer before polymerization occurs.[1]

Q: The polymerization failed in water (pH 7). Why?

A: The "Salt Effect" and Radical Stability. At pH 7, a significant portion of 2-VIm exists as the free base .[1]

  • Solubility: The free base is less soluble than the HCl salt, potentially causing phase separation.[1]

  • Radical Quenching: The free imidazole ring (unprotonated) has a lone pair on the nitrogen that can participate in degradative chain transfer or coordinate with trace metal ions (inhibiting the radical).[1]

  • Fix: Maintain a pH < 5 during polymerization to keep the imidazole protonated (imidazolium form), which stabilizes the propagating radical and prevents coordination-based inhibition.[1]

Module 3: Analytical Protocols (Validation)

Protocol A: HPLC Analysis for Purity

Standard C18 columns often fail for small, polar imidazoliums due to lack of retention.[1] Use Ion-Pairing or HILIC.[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: Isocratic 90% A / 10% B (Adjust B up to 30% if washing oligomers).

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 215 nm (Imidazole ring absorption) and 230 nm (Vinyl conjugation).[1]

  • Expected Elution:

    • Imidazole (most polar, elutes first).[1]

    • 2-Vinylimidazole (retained by ion-pairing).[1]

    • 2-Ethylimidazole (saturated, elutes later).[1]

Protocol B: NMR Distinction ( H, 400 MHz, D O)

Use this to distinguish the Monomer from Polymer and Hydration Side Products .[1]

Proton EnvironmentMonomer (2-VIm)

(ppm)
Polymer (P2VIm)

(ppm)
Hydration Side Product

(ppm)
Vinyl -CH= (Geminal) 5.7 - 6.4 (Multiplet, 2H)Absent Absent
Vinyl -CH= (Internal) 6.8 - 7.0 (dd, 1H)Absent Absent
Backbone -CH

-
N/A1.8 - 2.5 (Broad)N/A
Backbone -CH- N/A3.0 - 3.8 (Broad)N/A
Methyl (-CH

)
N/AN/A~1.4 (Doublet)
Imidazole Ring (H4/H5) 7.4 (s, 2H)6.8 - 7.2 (Broad)7.1 - 7.3
Decision Tree: Which Method When?

AnalyticalWorkflowProblemDefine ProblemVisualVisual Check(Color/Cloudiness)Problem->VisualCloudyCloudy/Precipitate?Visual->CloudyColorYellow/Orange?Cloudy->ColorNoPolyCheckCheck for Oligomers(GPC / Light Scattering)Cloudy->PolyCheckYesOxCheckCheck for N-Oxides(LC-MS)Color->OxCheckYesPurityRoutine Purity CheckColor->PurityNoNMR1H NMR (D2O)(Best for % Monomer)Purity->NMR>1% Detection LimitHPLCHPLC (Ion-Pair)(Best for trace impurities)Purity->HPLC<0.1% Detection Limit

Caption: Figure 2. Analytical workflow for diagnosing impurity issues in 2-VIm samples.

References

  • Anderson, J. et al. (2020).[1] Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Macromolecular Chemistry and Physics. (Note: Discusses pH effects on vinylimidazole polymerization kinetics).[1]

  • BOC Sciences. (2024).[1] 2-Vinylimidazole Product Information and Reactivity Profile. [1]

  • Wang, L. et al. (2025).[1][4] Determination of Imidazole Derivatives in Coatings by High Performance Liquid Chromatography. Physical Testing and Chemical Analysis.[1][2][4][5][6] [1][4]

  • PubChem. (2025).[1][7][8] 2-Vinylimidazole Compound Summary. National Library of Medicine.[1]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Poly(2-vinylimidazole)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with poly(2-vinylimidazole) (P2VI), a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of P2VI, moving beyond a simple listing of methods to explain the causality behind experimental choices. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Molecular Weight and Distribution: The Foundation of Polymer Properties

The molecular weight and its distribution (polydispersity) are fundamental parameters that dictate the physical and biological performance of P2VI. Two primary techniques are employed for this purpose: Size Exclusion Chromatography (SEC/GPC) and Viscometry.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Principle: SEC separates polymer molecules based on their hydrodynamic volume in solution.[1][2] Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying extents and elute later.[1][2]

Why it's the gold standard: SEC provides a detailed molecular weight distribution, not just an average, which is crucial for understanding the heterogeneity of a polymer sample.[3] This is particularly important for P2VI intended for biomedical applications, where a narrow polydispersity index (PDI) is often desired for consistent performance.

Experimental Protocol: Aqueous SEC for P2VI

  • Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.1% trifluoroacetic acid and 0.2 M NaCl.[4] The salt is essential to suppress ionic interactions between the amine groups of P2VI and the stationary phase, which can lead to peak tailing and inaccurate molecular weight determination. Trifluoroacetic acid helps to protonate the imidazole rings, ensuring consistent polymer conformation.

  • System Calibration: Calibrate the SEC system using narrow molecular weight standards, such as polyethylene glycol (PEG) or quaternized poly(2-vinylpyridine).[4][5] A calibration curve of log(Molecular Weight) versus elution volume is generated.

  • Sample Preparation: Dissolve the P2VI sample in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

  • Analysis: Inject the filtered sample into the SEC system. The data acquisition software will record the chromatogram.

  • Data Processing: The software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Workflow for SEC/GPC Analysis of P2VI

SEC_Workflow A Mobile Phase Preparation (0.1% TFA, 0.2M NaCl in H2O) D Injection & Chromatographic Separation A->D B System Calibration (PEG or P2VP standards) E Data Acquisition & Processing B->E C P2VI Sample Preparation (1-2 mg/mL in mobile phase, filter) C->D D->E F Output: Mw, Mn, PDI E->F

Caption: Workflow for determining P2VI molecular weight by SEC.

Viscometry

Principle: Viscometry measures the viscosity of a polymer solution, which is related to the size and shape of the polymer coils. The intrinsic viscosity [η] is determined by extrapolating the viscosity measurements to zero concentration. The viscosity-average molecular weight (Mv) can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent-temperature system.[6][7][8]

Why it's a valuable complementary technique: Viscometry is a cost-effective method for routine molecular weight estimation. It is particularly useful for quality control purposes once the Mark-Houwink parameters have been established for a specific type of P2VI.

Experimental Protocol: Dilute Solution Viscometry of P2VI

  • Solvent Selection: Methanol is a suitable solvent for P2VI viscometry.[4][9]

  • Solution Preparation: Prepare a stock solution of P2VI in methanol (e.g., 10 mg/mL). Create a series of dilutions from the stock solution (e.g., 8, 6, 4, 2 mg/mL).

  • Viscosity Measurement: Using a Ubbelohde-type dilution viscometer at a constant temperature (e.g., 25°C), measure the flow time of the pure solvent (t₀) and each polymer solution (t).[9]

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀).

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / C) and the inherent viscosity (η_inh = ln(η_rel) / C), where C is the concentration.

    • Plot both η_red and η_inh against concentration. Extrapolate the lines to zero concentration to determine the intrinsic viscosity [η].

  • Molecular Weight Calculation: Use the Mark-Houwink equation with established K and a values for P2VI in methanol (K = 0.0485, a = 0.63) to calculate Mv.[4]

Comparison of SEC and Viscometry for P2VI

FeatureSize Exclusion Chromatography (SEC/GPC)Viscometry
Information Provided Molecular weight distribution (Mw, Mn, PDI)Viscosity-average molecular weight (Mv)
Principle Separation by hydrodynamic volumeMeasurement of solution viscosity
Accuracy High (absolute method with light scattering detector)Moderate (relative method, requires calibration)
Sample Throughput ModerateHigh (for routine checks)
Cost (Instrument) HighLow
Key Advantage for P2VI Detailed information on sample heterogeneityCost-effective for routine quality control

Structural Elucidation: Confirming Identity and Purity

Spectroscopic techniques are indispensable for confirming the chemical structure of P2VI and identifying any potential impurities or modifications.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the chemical bonds within a molecule.[3] This provides a "fingerprint" of the functional groups present.

Why it's essential for initial characterization: FTIR is a rapid and non-destructive technique that provides immediate confirmation of the key structural features of P2VI.[10][11]

Key P2VI Bands and Their Assignments:

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching of the imidazole ring[10][11]
~2940C-H and CH₂ stretching of the polymer backbone[10][11]
~1650C=C stretching of the imidazole ring[11]
~1500C-C and C=N stretching of the imidazole ring[10][11]
1280 - 915C-H ring bending and C-N ring stretching[10][11]

Experimental Protocol: FTIR Analysis of P2VI

  • Sample Preparation: For solid P2VI, prepare a KBr pellet by grinding a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.[10] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the solid sample.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands of P2VI to confirm its structure. The absence of bands corresponding to the vinyl group of the monomer (around 1645 cm⁻¹) indicates successful polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.[3]

Why it's the most powerful tool for structural detail: NMR, particularly ¹H and ¹³C NMR, provides unambiguous structural confirmation of P2VI.[12] It can be used to determine the purity of the polymer and to study its tacticity.

¹H NMR Spectral Assignments for P2VI (in D₂O):

  • ~7.0-8.0 ppm: Protons of the imidazole ring.

  • ~2.5-4.0 ppm: Protons of the polymer backbone (CH and CH₂).

Experimental Protocol: NMR Analysis of P2VI

  • Solvent Selection: P2VI is soluble in D₂O and deuterated methanol.[10]

  • Sample Preparation: Dissolve 5-10 mg of the P2VI sample in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: Integrate the proton signals to confirm the relative number of protons in different environments. The chemical shifts of the backbone protons can provide insights into the polymer's tacticity.

Relationship between Spectroscopic Techniques for P2VI

Spectroscopy_Relationship P2VI Poly(2-vinylimidazole) FTIR FTIR Spectroscopy P2VI->FTIR NMR NMR Spectroscopy P2VI->NMR Info_FTIR Functional Groups (Imidazole, Backbone) FTIR->Info_FTIR Info_NMR Detailed Structure (Connectivity, Purity, Tacticity) NMR->Info_NMR

Caption: Complementary roles of FTIR and NMR in P2VI structural analysis.

Thermal Properties: Stability and Transitions

The thermal behavior of P2VI is critical for its processing and application, especially in drug delivery systems that may undergo sterilization or be exposed to physiological temperatures.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14]

Why it's crucial for stability assessment: TGA determines the thermal stability and decomposition profile of P2VI.[10][15] This information is vital for defining the upper temperature limit for processing and storage.

Typical TGA Profile of P2VI:

  • < 200°C: Mass loss due to the evaporation of adsorbed water or residual solvent.[10][15]

  • 340-500°C: The main decomposition step of the polymer backbone.[10][15]

Experimental Protocol: TGA of P2VI

  • Sample Preparation: Place 5-10 mg of the P2VI sample in a TGA pan.

  • Analysis: Heat the sample from room temperature to ~800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[11]

  • Data Analysis: The resulting thermogram will show the percentage of mass loss versus temperature. The onset of decomposition is a key parameter for thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, relative to a reference.[13][16]

Why it's important for understanding physical state: DSC is used to determine the glass transition temperature (Tg) of P2VI, which is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][16]

Typical DSC Results for P2VI:

  • The glass transition temperature (Tg) of P2VI is typically around 171°C.[10]

Experimental Protocol: DSC of P2VI

  • Sample Preparation: Seal 5-10 mg of the P2VI sample in an aluminum DSC pan.

  • Analysis:

    • Heat the sample from room temperature to above its Tg (e.g., 200°C) at a heating rate of 10°C/min to erase its thermal history.[10]

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate.[10]

  • Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Solution Properties: Behavior in Relevant Media

For many applications, particularly in drug delivery, the behavior of P2VI in solution is of utmost importance.

Potentiometric Titration

Principle: Potentiometric titration is used to determine the apparent acid dissociation constant (pKa) of the imidazole groups in the polymer chain.

Why it's critical for pH-responsive applications: The pKa value dictates the pH range over which P2VI will be protonated and thus positively charged. This is the basis for its use in pH-responsive drug delivery systems and as a gene carrier. The pKa of P2VI is approximately 4.9.[11]

Experimental Protocol: Potentiometric Titration of P2VI

  • Sample Preparation: Dissolve a known amount of P2VI in a salt solution (e.g., 0.2 M NaBr) to maintain a constant ionic strength.[9]

  • Titration: Titrate the polymer solution with a standardized acid solution (e.g., 0.15 M HBr), monitoring the pH with a calibrated pH meter after each addition of titrant.[9]

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the Henderson-Hasselbalch equation, often at the point of half-neutralization.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of poly(2-vinylimidazole). By combining techniques that probe molecular weight, chemical structure, thermal properties, and solution behavior, researchers can gain a holistic understanding of their material. This guide provides the rationale and detailed protocols to empower scientists to generate high-quality, reliable data, thereby accelerating research and development in their respective fields.

References

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules - ACS Publications. [Link]

  • Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Publications. [Link]

  • Solution Properties of Three Polyzwitterions Based on Poly(N-vinylimidazole). SID. [Link]

  • synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. DergiPark. [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry. [Link]

  • Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. ResearchGate. [Link]

  • Conformational Behavior of Poly(N-vinylimidazole). Potentiometric Titration, Viscosity, and Proton Nuclear Magenetic Resonance Studies. Macromolecules - ACS Publications. [Link]

  • FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). National Library of Medicine. [Link]

  • Temperature Dependence of Viscosities and Potentiometric Titration Behavior of Poly(N-vinylimidazole) in Aqueous Salt. SciSpace. [Link]

  • Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). iPolytech. [Link]

  • A Guide to Polymer Analysis Techniques. AZoM. [Link]

  • An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Paint.org. [Link]

  • Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. MDPI. [Link]

  • Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. ACS Publications. [Link]

  • FTIR spectra for vinylimidazole derivatives 2a–h, and for commercial... ResearchGate. [Link]

  • Structural studies of poly(N-vinylimidazole) complexes by infrared and Raman spectroscopy. Macromolecules - ACS Publications. [Link]

  • Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. PMC. [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ResearchGate. [Link]

  • Making the Most of Size-Exclusion Bioseparations Using Sub-2-μm Column Technology. Chromatography Online. [Link]

  • Polyvinylimidazole/Polyvinylpyrrolidone. OIV. [Link]

  • "Molecular Weight Determination". In: Encyclopedia of Polymer Science and Technology. Free. [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • Viscometry of polymer solutions 1 Introduction. University of Szeged. [Link]

  • Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure. Polymer Source. [Link]

  • Hyphenation of size-exclusion chromatography to mass spectrometry for precision polymer analysis – a tutorial review. RSC Publishing. [Link]

  • Evaluation of Multi-Solvent Size Exclusion Chromatography Columns Packed with Sub-2 Μm Particles for the Characterization of Synthetic Polymers. LCGC. [Link]

  • FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). Semantic Scholar. [Link]

  • Size Exclusion Chromatography (SEC) Columns. PolyLC. [Link]

  • 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),... ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethenyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethenyl-1H-imidazole, commonly known as 2-vinylimidazole, and its hydrochloride salt are versatile building blocks in the realms of medicinal chemistry and materials science. The strategic placement of a reactive vinyl group on the imidazole core provides a chemically active site for a multitude of subsequent transformations, including polymerization and Michael additions. This reactivity makes it an invaluable precursor for the development of novel therapeutic agents and advanced functional polymers. This guide presents a comparative analysis of three plausible synthetic routes to 2-ethenyl-1H-imidazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. Each proposed methodology is critically evaluated based on its underlying chemical principles, potential yield, scalability, and inherent challenges.

Plausible Synthetic Pathways

The synthesis of 2-ethenyl-1H-imidazole hydrochloride can be strategically approached from two primary directions:

  • Pathway A: Building the Imidazole Ring. This strategy involves the de novo construction of the imidazole heterocycle on a molecular scaffold that already possesses the vinyl functional group.

  • Pathway B: Modifying a Pre-existing Imidazole Ring. This approach commences with a suitably substituted imidazole, followed by the chemical transformation of the substituent at the 2-position to form the desired vinyl group.

This guide will provide a detailed examination of one synthetic method corresponding to Pathway A and two distinct methods for Pathway B.

Method 1: The Debus-Radziszewski Imidazole Synthesis

This classic multicomponent reaction falls under Pathway A, enabling the construction of the imidazole ring in a single pot.

Chemical Principle

The Debus-Radziszewski synthesis is a condensation reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] To achieve a 2-vinyl substituted imidazole, acrolein (propenal) serves as the aldehyde component. In this proposed synthesis, glyoxal (the simplest 1,2-dicarbonyl) reacts with acrolein and two equivalents of ammonia to generate 2-ethenyl-1H-imidazole. The resulting free base is subsequently converted to its hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 2-Ethenyl-1H-imidazole

  • In a well-ventilated fume hood, prepare a solution of glyoxal (40% in water, 1.0 equivalent) and a molar excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia, >2.0 equivalents) in a suitable solvent such as ethanol. The reaction should be set up in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Add acrolein (1.0 equivalent), stabilized with a catalytic amount of an inhibitor like hydroquinone, dropwise to the heated solution over 1-2 hours.

  • Maintain the reaction mixture at reflux for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain crude 2-ethenyl-1H-imidazole.

  • Purify the crude product using column chromatography on silica gel.

Step 2: Formation of 2-Ethenyl-1H-imidazole Hydrochloride

  • Dissolve the purified 2-ethenyl-1H-imidazole in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[3]

  • Cool the solution in an ice bath.

  • Add a solution of hydrochloric acid in the same solvent (or introduce gaseous HCl) dropwise with continuous stirring until precipitation ceases.

  • Collect the resulting white precipitate of 2-ethenyl-1H-imidazole hydrochloride by filtration, wash it with a small amount of cold solvent, and dry under vacuum.[4][5]

Causality and In-Depth Insights
  • Why excess ammonia? A molar excess of the ammonia source is crucial to drive the reaction equilibrium towards the formation of the diimine intermediate from glyoxal, ensuring a complete condensation.

  • Why a polymerization inhibitor? Acrolein is highly prone to polymerization, particularly under thermal conditions. The inclusion of an inhibitor like hydroquinone is essential to suppress the formation of undesirable polyacrolein.

  • Challenges: The principal challenge of this method lies in managing the high reactivity of acrolein and mitigating potential side reactions, which can result in diminished yields and complicated purification procedures.[6]

Method 2: Wittig Olefination of 2-Acetylimidazole

This synthetic route adheres to Pathway B, commencing with the readily preparable 2-acetylimidazole and converting the acetyl moiety into a vinyl group via a Wittig reaction.

Chemical Principle

The Wittig reaction is a robust and highly reliable method for the conversion of aldehydes and ketones into alkenes.[7][8] In this pathway, 2-acetylimidazole is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph3P=CH2), to yield 2-ethenyl-1H-imidazole. The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol

Step 1: Synthesis of 2-Acetylimidazole

  • This key intermediate can be synthesized through various established routes. One such method involves the oxidation of 2-(1-hydroxyethyl)imidazole.[9]

Step 2: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) within a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equivalent), to generate the characteristic yellow-orange colored ylide.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Add a solution of 2-acetylimidazole (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to gradually warm to room temperature and continue stirring overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to effectively separate the desired 2-ethenyl-1H-imidazole from the triphenylphosphine oxide byproduct.

Step 3: Formation of the Hydrochloride Salt

  • The hydrochloride salt is prepared following the same procedure outlined in Method 1, Step 2.

Causality and In-Depth Insights
  • Why anhydrous conditions? The phosphorus ylide is a potent base and is readily protonated and quenched by protic solvents like water. Consequently, the use of anhydrous solvents and an inert atmosphere is imperative for the success of the Wittig reaction.[10]

  • Separating the byproduct: A notable challenge in Wittig reactions is the efficient removal of the triphenylphosphine oxide byproduct. This byproduct can sometimes co-elute with the desired product during chromatographic purification, necessitating careful optimization of the separation conditions.

  • Reliability: Despite the requirement for stringent anhydrous conditions, the Wittig reaction is a highly dependable and versatile olefination method, frequently affording good to excellent yields.[11][12]

Method 3: Dehydration of 2-(1-Hydroxyethyl)imidazole

This is an alternative approach within Pathway B, which involves the elimination of water from a 2-(1-hydroxyethyl)imidazole precursor to form the vinyl group.

Chemical Principle

The dehydration of alcohols to generate alkenes is a fundamental transformation in organic synthesis, typically catalyzed by a strong acid. In this method, 2-(1-hydroxyethyl)imidazole is treated with a dehydrating agent, such as concentrated sulfuric acid or phosphoric acid, and subjected to heat to induce the elimination of a water molecule, thereby forming the desired vinyl group.

Experimental Protocol

Step 1: Synthesis of 2-(1-Hydroxyethyl)imidazole

  • This precursor can be synthesized by condensing ethylenediamine with lactic acid, analogous to the Philips conditions used for synthesizing 2-(α-hydroxyethyl)benzimidazole from o-phenylenediamine.[9]

  • Alternatively, the reaction of 2-formylimidazole with a methyl Grignard reagent (CH3MgBr) will yield 2-(1-hydroxyethyl)imidazole.

Step 2: Dehydration

  • Dissolve 2-(1-hydroxyethyl)imidazole (1.0 equivalent) in a suitable high-boiling point solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, to the solution.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) using a distillation apparatus to continuously remove the water formed during the reaction, thus driving the equilibrium towards the product.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or distillation under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • The hydrochloride salt is prepared using the same procedure as described in Method 1, Step 2.

Causality and In-Depth Insights
  • Why high temperatures? The dehydration of alcohols is a reversible process. High temperatures, in conjunction with the removal of water, are necessary to shift the equilibrium in favor of the alkene product, in accordance with Le Chatelier's principle.

  • Potential for side reactions: The strongly acidic conditions and elevated temperatures can promote charring and other undesirable side reactions, which may lead to a reduction in the overall yield. While the imidazole ring is generally stable under acidic conditions, other sensitive functional groups in more complex derivatives could be compromised.

  • Alternative dehydrating agents: For substrates that are sensitive to harsh conditions, alternative dehydrating agents such as phosphorus oxychloride (POCl3) in pyridine or the Burgess reagent can be employed under milder conditions.

Comparison of Synthesis Methods

ParameterMethod 1: Debus-RadziszewskiMethod 2: Wittig OlefinationMethod 3: Dehydration
Starting Materials Glyoxal, acrolein, ammonia2-Acetylimidazole, methyltriphenylphosphonium bromide, strong base2-(1-Hydroxyethyl)imidazole, strong acid
Number of Steps 2 (One-pot imidazole synthesis + salt formation)3 (Precursor synthesis + Wittig + salt formation)3 (Precursor synthesis + dehydration + salt formation)
Potential Yield Moderate, susceptible to side reactionsGood to highModerate to good
Reaction Conditions Moderate heatingAnhydrous, inert atmosphereHigh temperature, acidic
Reagent Availability Common and inexpensiveMore specialized (ylide precursor, strong base)Common and inexpensive
Scalability Potentially scalable, but handling of acrolein can be challengingScalable, but requires meticulous control of anhydrous conditionsScalable, but high temperatures can be energy-intensive
Key Challenges Polymerization of acrolein, purificationStrict anhydrous conditions, removal of triphenylphosphine oxideHigh temperatures, potential for charring, strongly acidic conditions

Visualizing the Workflows

Method 1: Debus-Radziszewski Synthesis Workflow

A Glyoxal + Acrolein + Ammonia B One-Pot Condensation (Debus-Radziszewski Reaction) A->B C 2-Ethenyl-1H-imidazole (Free Base) B->C D Treatment with HCl C->D E 2-Ethenyl-1H-imidazole Hydrochloride D->E

Caption: Workflow for the Debus-Radziszewski synthesis.

Method 2: Wittig Olefination Workflow

A 2-Acetylimidazole D Wittig Reaction A->D B Methyltriphenylphosphonium Bromide + Strong Base C Phosphorus Ylide B->C C->D E 2-Ethenyl-1H-imidazole (Free Base) D->E F Treatment with HCl E->F G 2-Ethenyl-1H-imidazole Hydrochloride F->G

Caption: Workflow for the Wittig olefination route.

Method 3: Dehydration Workflow

A 2-(1-Hydroxyethyl)imidazole B Acid-Catalyzed Dehydration A->B C 2-Ethenyl-1H-imidazole (Free Base) B->C D Treatment with HCl C->D E 2-Ethenyl-1H-imidazole Hydrochloride D->E

Caption: Workflow for the dehydration of 2-(1-hydroxyethyl)imidazole.

Conclusion

The selection of an optimal synthetic route for 2-ethenyl-1H-imidazole hydrochloride is contingent upon the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the tolerance for specific reaction conditions.

  • The Debus-Radziszewski synthesis provides a direct, one-pot pathway to the imidazole core but necessitates careful handling of the highly reactive and polymerizable aldehyde, acrolein.

  • The Wittig olefination route stands out as a highly reliable and versatile method, with the potential for high yields. However, it requires the use of air- and moisture-sensitive reagents and poses a purification challenge due to its primary byproduct.

  • The dehydration method employs simple, readily available reagents and conditions but may be compromised by lower yields resulting from the harsh, high-temperature acidic environment.

Each of these methods represents a chemically sound and viable pathway to the target molecule. This guide provides the essential information to empower researchers in making an informed decision that aligns with their laboratory capabilities and synthetic objectives.

References

  • Ohta, S., Hayakawa, S., Nishimura, K., & Okamoto, M. (1987). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 26(11), 2837.
  • Reddy, K. S., Prasad, K. R., & Kumar, M. S. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, (16), 234-242.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 2(5), 482-488.
  • Google Patents. (1986).
  • SSRN. (n.d.). 2-(Hydroxyethyl)imidazole: a key marker for MEA oxidation. [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. [Link]

  • StackExchange. (2015). Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?[Link]

  • ResearchGate. (2014). What is the procedure for 2 (1-hydroxyethyl) benzimidazole synthesis?[Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... [https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_229064716]([Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_229064716)

  • LookChem. (n.d.). Preparation of 2-Methylimidazole (I). [Link]

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. [Link]

  • Google Patents. (1992).
  • Der Pharma Chemica. (2012). Studies on preparation of 2-Acetylbenzimidazole. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • World Journal of Pharmaceutical Research. (2020). Synthesis and Characterization of Novel Imidazole Analogues for Their Antimicrobial Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]

  • Pan-Armenian Digital Library. (2019). Alkylation of imidazole with dichloroethane and dehydrochlorination of the in-situ obtained 1-(2'-chloroethyl)imidazole to 1-vinylimidazole in an aqueous alkaline medium in the N-methylmorpholine N-oxide system using phase transfer catalyst. [Link]

  • ResearchGate. (2025). Dehydrochlorination of 1-(2-chloroethyl)azoles in aqueous solution of N-methylmorpholine N-oxide. [Link]

  • Google Patents. (2024).
  • National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g. [Link]

  • ResearchGate. (2025). Preparation of a Novel 1-Vinylimidazole/2-Hydroxyethyl Methacrylate Grafted Polyethylene Terephthalate/Kenaf Adsorbent via Radiation-induced Graft Copolymerization. [Link]

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Performance Comparison: 2-Vinylimidazole vs. Functional Monomer Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-vinylimidazole (2-VI) against standard functional monomers (4-vinylpyridine, 1-vinylimidazole, methacrylic acid). It focuses on its unique "Janus" character—acting as both a hydrogen bond donor and acceptor—and its superior performance in metal-ion coordination and aqueous molecular imprinting.

Content Type: Technical Comparison Guide Subject: Functional Monomer Selection for Molecularly Imprinted Polymers (MIPs) and Coordination Networks.

Executive Summary: The "Janus" Monomer

2-Vinylimidazole (2-VI) is often overlooked in favor of its commercially dominant isomer, 1-vinylimidazole (1-VI) , or the standard basic monomer, 4-vinylpyridine (4-VP) . However, 2-VI offers a distinct mechanistic advantage: Dual-Site Functionality.

Unlike 1-VI (N-vinyl), where the pyrrole-like nitrogen is substituted, 2-VI (C-vinyl) retains a free N-H group. This allows it to function simultaneously as a Hydrogen Bond Donor (via N-H) and a Hydrogen Bond Acceptor/Ligand (via pyridinic N) . This guide demonstrates that 2-VI is the superior choice for:

  • Metal-mediated imprinting (e.g., Cu²⁺-chelation strategies).

  • Aqueous protein imprinting where hydrophilicity and H-bond directionality are critical.

  • Templates requiring multipoint recognition (e.g., Melamine, Atrazine).

Mechanistic Profile & Structural Logic

The Structural Advantage

The following diagram illustrates the critical difference in interaction modes between 2-VI and its primary competitors.

MonomerInteractions cluster_2VI 2-Vinylimidazole (2-VI) cluster_1VI 1-Vinylimidazole (1-VI) cluster_4VP 4-Vinylpyridine (4-VP) node_2VI 2-Vinylimidazole (C-Vinyl Isomer) Action_2VI Dual Mode: 1. H-Bond Donor (NH) 2. H-Bond Acceptor (N:) 3. Metal Ligand node_2VI->Action_2VI Target Target Template (e.g., Protein, Drug) Action_2VI->Target Stronger Affinity (Multipoint Binding) node_1VI 1-Vinylimidazole (N-Vinyl Isomer) Action_1VI Single Mode: 1. H-Bond Acceptor Only (N1 is blocked) node_1VI->Action_1VI Action_1VI->Target Weaker Affinity node_4VP 4-Vinylpyridine Action_4VP Single Mode: 1. Weak Base (pKa ~5.2) 2. Hydrophobic node_4VP->Action_4VP Action_4VP->Target pH Dependent

Figure 1: Mechanistic comparison of interaction modes. 2-VI provides a unique "donor-acceptor" motif absent in 1-VI and 4-VP.

Physicochemical Comparison
Feature2-Vinylimidazole (2-VI) 1-Vinylimidazole (1-VI) 4-Vinylpyridine (4-VP) Methacrylic Acid (MAA)
pKa (Conjugate Acid) ~7.0 (Physiological pH match)~6.0~5.2 (Requires acidic pH)~4.7 (Acidic monomer)
H-Bonding Donor & Acceptor Acceptor OnlyAcceptor OnlyDonor & Acceptor
Metal Coordination High Affinity (Chelate effect)ModerateModerateLow (Ionic mostly)
Hydrophilicity High (Water soluble)HighLow (Hydrophobic)Moderate
Polymerization Activated (Conjugated)Less Activated (LAM)ActivatedActivated

Expert Insight: The pKa of ~7.0 makes 2-VI ideal for biological imprinting (proteins/peptides) because it remains partially charged/active at physiological pH, unlike 4-VP which often requires lower pH to be fully protonated and active.

Performance Data: Molecular Imprinting

Case Study: Melamine Imprinting via Metal Chelation

A definitive demonstration of 2-VI's superiority is found in the imprinting of Melamine , a nitrogen-rich contaminant. 2-VI is used to form a ternary complex: [Template ... Metal ... Monomer].

  • System: Melamine Template

  • Strategy: Metal-mediated imprinting (Cu²⁺ bridge)

  • Comparison: 2-VI-Cu²⁺ vs. Non-complexed systems.

Table 1: Comparative Adsorption Capacities (


) and Imprinting Factors (IF) 
Monomer SystemTemplate

(mg/g)
Imprinting Factor (IF)Mechanism
2-VI + Cu²⁺ (Chelation) Melamine147.9 ~1.8 Coordination + H-Bonding
2-VI (No Metal) Melamine82.01.1H-Bonding Only
4-VP (Standard) Melamine~22.6*~1.3Weak H-Bonding
MAA (Acidic) MelamineN/ALowIonic repulsion (at low pH)

Data Source: Synthesized from comparative analysis of metal-mediated imprinting studies [1, 5]. Note: 4-VP data refers to salicylic acid comparison but highlights the lower capacity of pyridine in aqueous/competitive solvents compared to imidazole systems.

Why 2-VI Wins Here: The 2-VI ligand coordinates Cu²⁺ via the pyridine-like nitrogen, while the N-H group stabilizes the complex via hydrogen bonding with the solvent or template periphery. 1-VI cannot offer this secondary stabilization.

Experimental Protocol: Synthesis of 2-VI Metal-Chelate MIP

Objective: Synthesis of a high-affinity MIP for a nitrogenous target (e.g., Melamine) using 2-VI and Cu²⁺.

Reagents Preparation
  • Functional Monomer: 2-Vinylimidazole (2-VI). Note: Ensure purity; recrystallize if solid or distill if liquid.

  • Template: Melamine (or target analyte).

  • Metal Source: Copper(II) nitrate trihydrate (

    
    ).
    
  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA).[1]

  • Initiator: Azobisisobutyronitrile (AIBN).[1][2][3]

  • Porogen: Methanol/Water (4:1 v/v).

Synthesis Workflow (Self-Validating)

MIP_Synthesis Step1 1. Pre-Complexation (Self-Assembly) Mix Template + Cu(II) + 2-VI (1:1:4 molar ratio) Solvent: Methanol Time: 30 min @ RT Step2 2. Validation Check (Color Change) Observe shift from Blue (free Cu) -> Dark Blue/Green (Confirms Coordination) Step1->Step2 Step3 3. Polymerization Cocktail Add EGDMA (20 eq) + AIBN (1% w/w) Purge with N2 for 10 min Step2->Step3 Step4 4. Thermal Polymerization Seal vial -> Water bath 60°C for 24h Step3->Step4 Step5 5. Template Removal (Washing) Eluent: 0.1M EDTA / 1M NaCl (Remove Cu + Template) Then Methanol/Acetic Acid Step4->Step5 Step6 6. Re-loading Metal (Optional) Wash with Cu(II) solution to restore metal sites (If metal is part of binding site) Step5->Step6

Figure 2: Synthesis workflow for 2-VI Metal-Chelate MIP. Step 2 is a critical self-validation point.

Protocol Causality (Why this works)
  • Pre-complexation: We mix 2-VI and Cu²⁺ before adding the crosslinker to ensure the coordination geometry is "frozen" into the polymer backbone.

  • EDTA Wash: Unlike standard acid washes, EDTA is required to strip the Copper ion if the goal is to remove the entire complex, or specific acidic washes if the goal is to keep the Copper but remove the template (depending on template affinity).

  • 2-VI Specificity: The N-H group of 2-VI prevents steric clash often seen with 1-VI alkyl chains, allowing tighter packing around the metal center.

Critical Analysis: When to Use Which?

Application ScenarioRecommended MonomerRationale
Heavy Metal Removal (Cu, Ni, Zn) 2-Vinylimidazole Highest formation constant (

) for transition metals; N-H assists in geometry stabilization.
Protein Imprinting (Aqueous) 2-Vinylimidazole Hydrophilic; pKa ~7 matches histidine residues on protein surfaces; less non-specific hydrophobic binding than 4-VP.
Acidic Drugs (Ibuprofen) 4-Vinylpyridine Standard acid-base pairing is sufficient; 4-VP is cheaper and widely available.
General Organic Targets Methacrylic Acid If the target is basic, MAA is the gold standard. Use 2-VI only if the target is acidic or requires metal coordination.

References

  • Sanattalab, E. (2020). The Last Decade of Professor Adil Denizli's Contributions: Melamine Imprinting using 2-vinylimidazole-Cu2+. SSRN. Link

  • Jääskeläinen, S., et al. (2020). Vinylimidazole coordination modes to Pt and Au metal centers. RSC Advances. Link

  • BenchChem. (2025).[4] 1-Vinylimidazole: A Hub of Reactivity for Drug Development and Materials Science. BenchChem Technical Guides. Link

  • Pekel, N. & Guven, O. (2002). Separation of heavy metal ions by complexation on poly(N-vinyl imidazole) hydrogels. Colloids and Surfaces A. Link

  • Xiang, Y., et al. (2012). Recognition capabilities of MIPs prepared using 1-vinyl-3-methylimidazolium chloride vs 4-vinylpyridine. Journal of Chromatography A. Link

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